molecular formula C12H11N5O2 B089744 8-(3-Pyridyl)theophylline CAS No. 1029-62-5

8-(3-Pyridyl)theophylline

Cat. No.: B089744
CAS No.: 1029-62-5
M. Wt: 257.25 g/mol
InChI Key: XUYWNICQFANXQY-UHFFFAOYSA-N
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Description

8-(3-Pyridyl)theophylline is a chemical compound with the molecular formula C12H11N5O2 and a molecular weight of 257.25 g/mol . It is a derivative of theophylline (1,3-dimethylxanthine), a methylxanthine with known pharmacological activities, where a pyridyl group is substituted at the 8-position of the purine ring system . The parent compound, theophylline, is a well-characterized non-selective phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist . These mechanisms lead to increased intracellular cyclic AMP (cAMP) levels and are associated with bronchodilatory and anti-inflammatory effects in clinical contexts . As a modified xanthine derivative, this compound is of significant interest in medicinal chemistry and biochemical research for investigating the structure-activity relationships of purine-based compounds. The incorporation of the pyridyl moiety can alter the compound's binding affinity to enzymatic targets or receptors compared to the parent theophylline, making it a valuable tool for probing biological pathways related to PDE activity and adenosine signaling. Researchers may utilize this compound in the design of novel enzyme inhibitors or receptor ligands. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1029-62-5

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

1,3-dimethyl-8-pyridin-3-yl-7H-purine-2,6-dione

InChI

InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15)

InChI Key

XUYWNICQFANXQY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3

Other CAS No.

1029-62-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Pyridyl)theophylline is a synthetic derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases. The substitution at the 8-position of the theophylline scaffold with a 3-pyridyl group is anticipated to modulate its physicochemical and pharmacological properties, potentially influencing its potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines standard experimental protocols for their determination, and explores its likely biological targets and associated signaling pathways.

Core Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that while some properties have been computationally predicted, experimental verification is crucial for definitive characterization.

PropertyValueSource
IUPAC Name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dionePubChemLite[1]
Chemical Formula C₁₂H₁₁N₅O₂ChemicalBook[2]
Molecular Weight 257.25 g/mol ChemicalBook[2]
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3PubChemLite
InChI InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15)PubChemLite
InChIKey XUYWNICQFANXQY-UHFFFAOYSA-NPubChemLite
Predicted XlogP 1.1PubChemLite
Melting Point Not available
Boiling Point Not available
Aqueous Solubility Not available
pKa Not available

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of experimental data for this compound, this section details the standard methodologies for determining key physicochemical properties. These protocols are widely applicable to crystalline organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for its determination.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

G Melting Point Determination Workflow A Sample Preparation: Finely powder and pack This compound into a capillary tube. B Apparatus Setup: Place the capillary tube in the melting point apparatus. A->B C Heating: Heat the sample at a controlled rate (1-2 °C/min). B->C D Observation & Recording: Record the temperature range from onset to clear point. C->D

Capillary Method for Melting Point Determination.
pKa Determination (UV-Spectrophotometric Method)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor interactions. UV-visible spectrophotometry is a sensitive method for determining the pKa of compounds with a chromophore.

Methodology:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are then diluted into a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH.

  • pKa Calculation: The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum absorbance values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

G UV-Spectrophotometric pKa Determination A Solution Preparation: Prepare solutions of the compound in buffers of varying pH. B Spectral Acquisition: Record the UV-Vis spectrum for each solution. A->B C Data Plotting: Plot absorbance at a specific wavelength versus pH. B->C D pKa Determination: Identify the pH at the inflection point of the sigmoid curve. C->D

Workflow for pKa Determination via UV-Spectrophotometry.
LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

  • Phase Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently for a sufficient time to allow for the equilibrium partitioning of the compound between the two phases.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

G Shake-Flask Method for LogP Determination A Phase Saturation: Mutually saturate n-octanol and water/buffer. B Partitioning: Dissolve the compound in one phase and mix with the other. A->B C Equilibration: Shake the mixture to allow for equilibrium distribution. B->C D Phase Separation & Analysis: Separate the phases and measure the compound concentration in each. C->D E LogP Calculation: Calculate the ratio of concentrations and take the logarithm. D->E

Experimental Workflow for LogP Determination.

Biological Activity and Signaling Pathways

Based on the pharmacology of theophylline and other 8-substituted derivatives, this compound is expected to exert its biological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃).[3] These are G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. Antagonism of these receptors by this compound would block the downstream signaling cascades initiated by adenosine. For instance, antagonism of A₁ and A₂A receptors in the central nervous system can lead to stimulant effects.

G Adenosine Receptor Antagonism Signaling cluster_0 Cell Membrane 8_3_PT This compound AR Adenosine Receptor (A1/A2A) 8_3_PT->AR Blocks G_Protein G-Protein AR->G_Protein Activates/ Inhibits AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Decreases/ Increases Adenosine Adenosine Adenosine->AR Activates ATP ATP ATP->AC Cellular_Response Altered Cellular Response cAMP->Cellular_Response Leads to

Probable Adenosine Receptor Antagonism Pathway.
Phosphodiesterase (PDE) Inhibition

Theophylline is also a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, this compound would lead to an accumulation of these second messengers, resulting in a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and anti-inflammatory effects.

G Phosphodiesterase Inhibition Signaling 8_3_PT This compound PDE Phosphodiesterase (PDE) 8_3_PT->PDE Inhibits Inactive_Metabolites 5'-AMP / 5'-GMP PDE->Inactive_Metabolites Produces cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE Degraded by PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activates Cellular_Effects Cellular Effects (e.g., Smooth Muscle Relaxation, Anti-inflammatory Response) PKA_PKG->Cellular_Effects Leads to

Likely Phosphodiesterase Inhibition Pathway.

Conclusion

This compound is a compound of significant interest for drug development, given its structural relationship to the well-established therapeutic agent, theophylline. While its core chemical identity is defined, a comprehensive experimental characterization of its physicochemical properties is currently lacking in the public domain. The experimental protocols outlined in this guide provide a clear roadmap for obtaining this crucial data. Furthermore, its anticipated dual-action as an adenosine receptor antagonist and a phosphodiesterase inhibitor suggests a complex pharmacological profile that warrants further investigation to elucidate its full therapeutic potential. The signaling pathway diagrams provided offer a conceptual framework for understanding its likely mechanisms of action at the molecular level. Future research should focus on the experimental determination of its physicochemical parameters and a detailed pharmacological characterization to validate these hypotheses and guide further drug development efforts.

References

An In-Depth Technical Guide to the Mechanism of Action of 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(3-Pyridyl)theophylline is a synthetic derivative of theophylline, a methylxanthine compound with a long history of use in the treatment of respiratory diseases. While theophylline itself exhibits a dual mechanism of action involving non-selective antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, emerging evidence suggests that 8-substituted theophylline derivatives, including this compound, primarily function as pan-phosphodiesterase inhibitors with diminished or absent activity at adenosine receptors. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a pan-PDE inhibitor, the downstream signaling consequences, and the experimental methodologies used to elucidate these actions.

Introduction: Theophylline and its Derivatives

Theophylline, a 1,3-dimethylxanthine, has been a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD) for many years.[1] Its therapeutic effects are attributed to two main pharmacological actions: the blockade of adenosine receptors and the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2] Adenosine receptor antagonism contributes to some of the bronchodilatory effects but is also associated with undesirable side effects such as cardiac arrhythmias and central nervous system stimulation.[3] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and anti-inflammatory effects.[4]

In recent years, medicinal chemistry efforts have focused on modifying the theophylline scaffold to develop derivatives with improved therapeutic profiles. Substitution at the 8-position of the xanthine core has been a particularly fruitful area of investigation, leading to the development of compounds with altered selectivity and potency for adenosine receptors and PDE isoenzymes.[5][6] This guide focuses specifically on this compound, a member of the 7,8-disubstituted 1,3-dimethyl-7H-purine-2,6-dione class of compounds.

Core Mechanism of Action: Pan-Phosphodiesterase Inhibition

Lack of Significant Adenosine Receptor Affinity

Crucially, representative compounds from the 7,8-disubstituted theophylline class have been shown to lack significant interaction with adenosine A1, A2A, and A2B receptors.[7][8] This is a significant departure from the pharmacological profile of the parent compound, theophylline. The absence of adenosine receptor antagonism suggests a more favorable side-effect profile for this compound, potentially avoiding the cardiac and central nervous system-related adverse effects associated with non-selective adenosine receptor blockade.

Broad-Spectrum Phosphodiesterase Inhibition

As a pan-PDE inhibitor, this compound is expected to inhibit a range of PDE isoenzymes that are responsible for the hydrolysis of cAMP and cGMP. The inhibition of these enzymes leads to an accumulation of intracellular cyclic nucleotides, which in turn activates downstream signaling pathways.[9] The specific PDE subtypes inhibited by this class of compounds include PDE1, PDE3, and PDE4, among others, which are involved in various physiological processes, including inflammation and smooth muscle tone.[7][8]

Downstream Signaling Pathways

The inhibition of phosphodiesterases and the subsequent increase in intracellular cAMP levels trigger a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).

cluster_membrane Cell Membrane Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to 8_3_Pyridyltheophylline This compound PDE Phosphodiesterase (PDE) 8_3_Pyridyltheophylline->PDE Inhibits PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Gene_Transcription Gene Transcription (Anti-inflammatory effects) CREB->Gene_Transcription Modulates ATP ATP ATP->AC

Figure 1: Signaling pathway of this compound as a pan-PDE inhibitor.

Activated PKA can phosphorylate various intracellular proteins, leading to a range of cellular responses:

  • Smooth Muscle Relaxation: In airway smooth muscle cells, PKA phosphorylates proteins involved in the regulation of muscle contraction, leading to bronchodilation.

  • Anti-inflammatory Effects: PKA can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in the inflammatory response.[1]

Quantitative Data

Table 1: Pan-PDE Inhibitory Activity of Representative 7,8-Disubstituted Theophylline Derivatives

CompoundPDE1B IC50 (µM)PDE3A IC50 (µM)PDE4B IC50 (µM)PDE4D IC50 (µM)PDE5A IC50 (µM)PDE7A IC50 (µM)PDE8A IC50 (µM)
145 0.890.980.130.171.121.453.11
832 0.920.990.15--1.55-
IBMX (reference) 1.552.110.98-1.013.21>1000

Data extracted from Wójcik-Pszczoła et al., 2020.[8] A hyphen (-) indicates data not reported.

Table 2: Adenosine Receptor Binding Affinity of Representative 7,8-Disubstituted Theophylline Derivatives

CompoundA1 Receptor InteractionA2A Receptor InteractionA2B Receptor Interaction
38 No significant interactionNo significant interactionNo significant interaction
145 No significant interactionNo significant interactionNo significant interaction

Data extracted from Wójcik-Pszczoła et al., 2022.[7][8]

Experimental Protocols

The characterization of this compound as a pan-PDE inhibitor involves a series of in vitro assays. The following are generalized protocols for key experiments.

Phosphodiesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of various PDE isoenzymes.

  • Principle: The assay quantifies the amount of cAMP or cGMP hydrolyzed by a specific PDE isoenzyme in the presence and absence of the test compound.

  • Materials:

    • Recombinant human PDE isoenzymes (e.g., PDE1B, PDE3A, PDE4B, etc.)

    • Tritiated cAMP ([³H]-cAMP) or tritiated cGMP ([³H]-cGMP)

    • Snake venom nucleotidase

    • Scintillation cocktail and counter

    • Test compound (this compound)

    • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, a specific PDE isoenzyme, and varying concentrations of this compound.

    • Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP.

    • Incubate the mixture at 37°C for a defined period.

    • Stop the reaction by boiling.

    • Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

    • Separate the radiolabeled nucleoside from the unreacted cyclic nucleotide using ion-exchange chromatography.

    • Quantify the amount of [³H]-adenosine or [³H]-guanosine using liquid scintillation counting.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity of a compound to specific receptor subtypes.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, A3)

    • Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A)

    • Test compound (this compound)

    • Assay buffer (e.g., Tris-HCl with MgCl₂)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Conversion cluster_separation Separation & Detection Prepare_Reagents Prepare Reagents: - PDE Isoenzyme - [3H]-cAMP - Test Compound Mix Mix PDE, Test Compound, and [3H]-cAMP Prepare_Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Stop_Reaction Stop Reaction (e.g., boiling) Incubate->Stop_Reaction Add_Nucleotidase Add Snake Venom Nucleotidase Stop_Reaction->Add_Nucleotidase Separate Separate [3H]-Adenosine (Ion-exchange chromatography) Add_Nucleotidase->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze_Data Analyze Data (Calculate IC50) Count->Analyze_Data

Figure 2: Experimental workflow for a phosphodiesterase inhibition assay.

Conclusion

The available evidence strongly suggests that this compound functions primarily as a pan-phosphodiesterase inhibitor, a mechanism that distinguishes it from its parent compound, theophylline. The lack of significant affinity for adenosine receptors indicates a potentially improved safety profile. By inhibiting a broad range of PDE isoenzymes, this compound increases intracellular cAMP levels, leading to downstream effects such as smooth muscle relaxation and anti-inflammatory gene expression. Further research is warranted to fully characterize the PDE subtype selectivity of this compound and to explore its therapeutic potential in inflammatory and respiratory diseases. The experimental protocols and data presented in this guide provide a framework for such future investigations.

References

The Biological Activity of 8-(3-Pyridyl)theophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental studies on the biological activity of 8-(3-Pyridyl)theophylline. Therefore, this guide provides a comprehensive overview based on the well-established pharmacology of its parent compound, theophylline, and related 8-substituted xanthine derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its probable mechanisms of action and methodologies for its evaluation.

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades.[1] Its therapeutic effects are primarily attributed to its bronchodilatory and anti-inflammatory properties.[2] The substitution at the 8-position of the xanthine core has been a key strategy in medicinal chemistry to modulate the potency and selectivity of these compounds, particularly towards adenosine receptors.[3] The introduction of a 3-pyridyl group at this position, yielding this compound, suggests a compound with a distinct pharmacological profile. Pyridine and its derivatives are known to be important scaffolds in drug discovery due to their ability to interact with various biological targets.[4] This technical guide will explore the anticipated biological activities of this compound, drawing parallels from the extensive research on theophylline and other 8-heterocyclic xanthines.

Probable Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of xanthine derivatives, this compound is expected to exhibit two primary modes of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions, in turn, are likely to confer anti-inflammatory and immunomodulatory effects.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[2] The substitution at the 8-position with aromatic and heteroaromatic rings, such as a phenyl or pyridyl group, is known to enhance affinity and can introduce selectivity for specific adenosine receptor subtypes.[3][5] Therefore, this compound is highly likely to function as an adenosine receptor antagonist. Blockade of these receptors can lead to various physiological effects, including:

  • Bronchodilation: Antagonism of A1 and A2B receptors on airway smooth muscle and mast cells can prevent adenosine-induced bronchoconstriction.

  • Central Nervous System (CNS) Stimulation: Blockade of A1 and A2A receptors in the brain can lead to increased wakefulness and respiratory drive.[1]

  • Cardiovascular Effects: Adenosine receptor antagonism can influence heart rate and contractility.[6][7]

Phosphodiesterase Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDEs, particularly PDE3 and PDE4, in airway smooth muscle and inflammatory cells leads to an increase in intracellular cAMP levels. This increase in cAMP results in:

  • Bronchodilation: Activation of protein kinase A (PKA) by cAMP in airway smooth muscle cells leads to their relaxation.

  • Anti-inflammatory Effects: Elevated cAMP levels in inflammatory cells such as neutrophils, eosinophils, and T-lymphocytes can suppress their activation and the release of pro-inflammatory mediators.[8][9]

Anti-inflammatory and Immunomodulatory Effects

Beyond its direct effects on adenosine receptors and PDEs, theophylline exhibits broader anti-inflammatory and immunomodulatory activities that are likely to be shared by this compound. These mechanisms include:

  • Inhibition of Nuclear Factor-κB (NF-κB): Theophylline has been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.[1]

  • Activation of Histone Deacetylase-2 (HDAC2): Theophylline can activate HDAC2, an enzyme that is crucial for switching off inflammatory gene expression. This action is particularly relevant in inflammatory lung diseases where HDAC2 function is often impaired.

  • Modulation of Cytokine Production: Theophylline can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins while promoting the release of the anti-inflammatory cytokine IL-10.[10][11]

Quantitative Data (Comparative)

As specific quantitative data for this compound is unavailable, the following tables summarize the known data for theophylline and other relevant 8-substituted xanthine derivatives to provide a comparative context for potential activity.

Table 1: Adenosine Receptor Binding Affinities (Ki in nM) of Theophylline and Selected 8-Substituted Analogs

CompoundHuman A1Human A2AHuman A2BHuman A3Reference(s)
Theophylline12,0004,50013,000>100,000[3]
8-Phenyltheophylline3202,700580>100,000[12]
8-Cyclopentyltheophylline1.11,6002,400>100,000[13]
8-(3-Chlorostyryl)caffeine28,20054--[14]

Table 2: Phosphodiesterase Inhibition (IC50 in µM) of Theophylline

PDE IsozymeIC50 (µM)Reference(s)
PDE1150[15]
PDE2100[15]
PDE315[15]
PDE4100[15]
PDE535[15]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

Adenosine Receptor Radioligand Binding Assay

This assay determines the affinity of the test compound for different adenosine receptor subtypes.

  • Materials:

    • Membrane preparations from cells stably expressing human recombinant adenosine A1, A2A, A2B, or A3 receptors.

    • Radioligands: [³H]DPCPX (for A1), [³H]CGS 21680 or [³H]SCH 58261 (for A2A), [³H]PSB-603 (for A2B), [¹²⁵I]AB-MECA (for A3).[13][16]

    • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like XAC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

    • For determining non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.[17]

Phosphodiesterase Activity Assay

This assay measures the ability of the test compound to inhibit the activity of different PDE isozymes.

  • Materials:

    • Purified recombinant human PDE isozymes (PDE1-11).

    • Substrates: cAMP or cGMP.

    • Assay kits (e.g., PDE-Glo™ Phosphodiesterase Assay).[18]

    • Luminometer.

  • Procedure (using a commercial kit):

    • Add the purified PDE enzyme to wells of a microplate containing assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Terminate the PDE reaction.

    • Add the detection reagents according to the kit manufacturer's instructions. This typically involves a series of enzymatic steps that convert the remaining cyclic nucleotide into a luminescent signal.[19]

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of PDE activity for each concentration of the test compound.

    • Determine the IC50 values by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.[20]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways anticipated to be modulated by this compound.

Adenosine_Receptor_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1_R A1 Receptor AC Adenylate Cyclase A1_R->AC Gi A2A_R A2A Receptor A2A_R->AC Gs cAMP cAMP AC->cAMP Adenosine Adenosine Adenosine->A1_R Adenosine->A2A_R Pyridyl_Theophylline This compound Pyridyl_Theophylline->A1_R Pyridyl_Theophylline->A2A_R PKA PKA cAMP->PKA Response Cellular Response (e.g., Muscle Relaxation) PKA->Response

Caption: Antagonism of Adenosine Receptors by this compound.

PDE_Inhibition cluster_intracellular Intracellular ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA PKA cAMP->PKA AMP 5'-AMP PDE->AMP Response Cellular Response (Bronchodilation, Anti-inflammation) PKA->Response Pyridyl_Theophylline This compound Pyridyl_Theophylline->PDE

Caption: Inhibition of Phosphodiesterase by this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, a strong theoretical framework based on the extensive research of theophylline and other 8-substituted xanthines can be established. It is highly probable that this compound functions as a non-selective adenosine receptor antagonist and a phosphodiesterase inhibitor. These primary mechanisms of action are expected to confer a range of pharmacological effects, including bronchodilation, anti-inflammatory, and immunomodulatory activities. The provided experimental protocols and signaling pathway diagrams offer a roadmap for the systematic investigation of this compound. Further research is warranted to elucidate the specific binding affinities, inhibitory potencies, and detailed signaling mechanisms of this compound to fully understand its therapeutic potential.

References

An In-depth Technical Guide to 8-(3-Pyridyl)theophylline and its Xanthine Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 8-(3-Pyridyl)theophylline, a heterocyclic derivative of the xanthine scaffold. Due to a notable scarcity of specific biological data for this particular analog in publicly accessible literature, this review establishes a foundational understanding through a detailed exploration of the parent molecule, theophylline. The guide covers the synthesis, chemical properties, and well-documented biological activities of theophylline and other 8-substituted xanthine derivatives. While specific quantitative data and detailed experimental protocols for this compound are not available, this document provides generalized experimental methodologies for the synthesis and evaluation of this class of compounds, based on established practices in the field. Furthermore, it outlines the known signaling pathways of theophylline that are likely relevant to its derivatives. This guide serves as a resource for researchers by summarizing the existing knowledge on related compounds and identifying the current knowledge gap regarding this compound, thereby highlighting opportunities for future investigation.

Introduction to Theophylline and its Derivatives

Theophylline, a methylxanthine naturally found in tea and cocoa beans, has been a cornerstone in the treatment of respiratory diseases for many years.[1] Its primary therapeutic applications are in the management of asthma and chronic obstructive pulmonary disease (COPD).[2] The biological effects of theophylline are primarily attributed to its action as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[3][4][5][6] These mechanisms lead to a range of physiological responses, including smooth muscle relaxation (bronchodilation), anti-inflammatory effects, and central nervous system stimulation.

The xanthine scaffold, particularly at the 8-position, has been a fertile ground for medicinal chemistry exploration to enhance potency, selectivity, and pharmacokinetic properties, while aiming to reduce the side effects associated with theophylline.[7][8][9][10] The introduction of various substituents at this position can significantly modulate the compound's interaction with its biological targets. This guide focuses on the 8-(3-Pyridyl) derivative of theophylline, placing it within the broader context of 8-substituted xanthines.

Synthesis and Chemical Properties

While specific, detailed synthetic protocols for this compound are not extensively published, a general and established method for the synthesis of 8-aryl and 8-heteroaryl theophylline derivatives can be applied.

General Experimental Protocol for Synthesis of 8-Aryl/Heteroaryl Theophylline Derivatives

A common synthetic route involves the condensation of 5,6-diamino-1,3-dimethyluracil with an appropriate aldehyde. For the synthesis of this compound, 3-pyridinecarboxaldehyde would be the required starting material.

Materials:

  • 5,6-diamino-1,3-dimethyluracil

  • 3-Pyridinecarboxaldehyde

  • Solvent (e.g., Dimethylformamide (DMF) or acetic acid)

  • Oxidizing agent (e.g., air, oxygen, or a mild chemical oxidant)

Procedure:

  • Dissolve equimolar amounts of 5,6-diamino-1,3-dimethyluracil and 3-pyridinecarboxaldehyde in a suitable solvent such as DMF or glacial acetic acid.

  • Heat the reaction mixture to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • During the reaction, an oxidative cyclization occurs. This can be facilitated by bubbling air or oxygen through the reaction mixture or by the addition of a mild oxidizing agent.

  • Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

  • The crude product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and impurities.

  • The collected solid is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water), to yield the pure this compound.

  • The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Chemical Properties

Based on the structure of this compound, the following chemical properties can be inferred. For comparison, the properties of the parent compound, theophylline, are also provided.

PropertyThis compound (Predicted/Inferred)Theophylline
Molecular Formula C₁₂H₁₁N₅O₂C₇H₈N₄O₂
Molecular Weight 257.25 g/mol 180.16 g/mol
Appearance Likely a solid, crystalline powderWhite, odorless, crystalline powder
Solubility Expected to have limited solubility in water, soluble in organic solventsSlightly soluble in water, more soluble in hot water and in dilute acids and bases
pKa The pyridine nitrogen will be basic, and the xanthine core has an acidic proton.~8.6 (acidic proton on imidazole ring)

Biological Activities and Mechanism of Action

As there is a lack of specific biological data for this compound, the biological activities and mechanism of action are discussed in the context of theophylline and general structure-activity relationships of 8-substituted derivatives.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11] By inhibiting PDEs, theophylline increases intracellular levels of these second messengers, leading to a cascade of downstream effects.

PDE_Inhibition cluster_pathway Intracellular Signaling Theophylline Theophylline / This compound PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits ATP ATP PDE->ATP Breaks down to AMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle Inflammation Reduced Inflammation PKA->Inflammation Adenylyl_Cyclase Adenylyl Cyclase Adenylyl_Cyclase->cAMP Converts to

Figure 1: Generalized signaling pathway of theophylline via phosphodiesterase inhibition.

Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist at adenosine receptors (A₁, A₂A, A₂B, and A₃).[4] Antagonism of these receptors, particularly in the airways, can prevent bronchoconstriction induced by adenosine. The substitution at the 8-position of the xanthine ring is known to significantly influence the affinity and selectivity for adenosine receptor subtypes.[12] For instance, bulky substituents at the 8-position can enhance affinity for A₁ and A₂A receptors.[12] The introduction of a pyridyl group, a nitrogen-containing heterocycle, may alter the binding profile of theophylline, but specific binding data for this compound is not available.

Adenosine_Antagonism Theophylline Theophylline / This compound Adenosine_Receptor Adenosine Receptor (e.g., A1, A2A) Theophylline->Adenosine_Receptor Antagonizes Cellular_Response Cellular Response (e.g., Bronchoconstriction) Adenosine_Receptor->Cellular_Response Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Figure 2: General mechanism of theophylline as an adenosine receptor antagonist.

Structure-Activity Relationships (SAR) of 8-Substituted Theophyllines

Research into 8-substituted theophylline derivatives has revealed several key structure-activity relationships:

  • Adenosine Receptor Affinity: The nature of the substituent at the 8-position is a major determinant of affinity and selectivity for adenosine receptor subtypes. Large, lipophilic groups often favor A₁ and A₂A receptor antagonism.

  • Phosphodiesterase Inhibition: While the 8-position is not the primary determinant of PDE inhibitory activity, modifications here can influence the overall potency.

  • Other Activities: Various 8-substituted theophyllines have been investigated for a range of other biological activities, including antibacterial and anticancer effects.[7][13][14] The introduction of a pyridyl ring could potentially confer novel biological properties, but this remains to be experimentally verified.

Quantitative Data

A thorough search of scientific databases and patent literature did not yield any specific quantitative biological data for this compound, such as IC₅₀ values for enzyme inhibition, Kᵢ values for receptor binding, or any pharmacokinetic parameters. The following table provides general pharmacokinetic data for the parent compound, theophylline, to serve as a contextual reference.

ParameterTheophyllineReference
Bioavailability ~100% (oral)[15]
Protein Binding ~40%[15]
Metabolism Hepatic (primarily CYP1A2)[15]
Elimination Half-life 5-8 hours in adults[15]
Therapeutic Range 10-20 µg/mL[2]

Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel theophylline derivatives like this compound.

Experimental_Workflow Start Hypothesis: 8-Pyridyl substitution modulates activity Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays Purification->In_Vitro_Assays PDE_Assay Phosphodiesterase Inhibition Assay In_Vitro_Assays->PDE_Assay Adenosine_Assay Adenosine Receptor Binding Assay In_Vitro_Assays->Adenosine_Assay Cell_Based_Assay Cell-Based Assays (e.g., Anti-inflammatory) In_Vitro_Assays->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis PDE_Assay->SAR_Analysis Adenosine_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

The Discovery and History of 8-(3-Pyridyl)theophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological history of 8-(3-Pyridyl)theophylline, a derivative of the well-known methylxanthine, theophylline. While the historical details of its initial synthesis remain elusive in publicly accessible records, this document compiles available information on its synthesis, its primary mechanism of action as an adenosine receptor antagonist, and the experimental protocols used to characterize such compounds. The focus is on providing a technical framework for researchers interested in the medicinal chemistry and pharmacology of xanthine derivatives.

Introduction: The Xanthine Scaffold in Drug Discovery

Xanthine and its derivatives, such as caffeine and theophylline, are a class of purine alkaloids with a long history in medicine.[1] Theophylline (1,3-dimethylxanthine) has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years. Its therapeutic effects are primarily attributed to two main mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2]

The xanthine scaffold, with its multiple sites for chemical modification (N1, N3, N7, and C8 positions), offers a versatile platform for the development of new therapeutic agents.[3] Substitution at the 8-position has been a particularly fruitful area of research, leading to the discovery of potent and selective antagonists for various adenosine receptor subtypes.[4] This guide focuses on a specific 8-substituted derivative, this compound.

Discovery and History

Synthesis of this compound

The synthesis of 8-substituted xanthines, including this compound, typically involves the cyclization of a 5,6-diaminouracil precursor with a suitable electrophile. A general synthetic scheme is outlined below.

General Synthetic Pathway

The synthesis of 8-substituted xanthine derivatives can be achieved through the condensation of 5,6-diamino-1,3-dialkyluracil with a variety of reagents. For the synthesis of 8-aryl or 8-heteroaryl xanthines, this often involves reaction with a corresponding aldehyde followed by an oxidative cyclization, or with a carboxylic acid or its derivative.

A common route for the synthesis of this compound would involve the reaction of 5,6-diamino-1,3-dimethyluracil with 3-pyridinecarboxaldehyde.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start Start Materials: 5,6-diamino-1,3-dimethyluracil 3-pyridinecarboxaldehyde reaction Reaction in Solvent (e.g., DMF or acetic acid) start->reaction cyclization Oxidative Cyclization (e.g., with an oxidizing agent or air) reaction->cyclization purification Purification (e.g., Recrystallization or Chromatography) cyclization->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific, detailed protocol for the original synthesis of this compound is not available, a representative procedure for the synthesis of 8-aryl/heteroaryl theophylline derivatives is provided below, based on established methods for similar compounds.

Materials:

  • 5,6-diamino-1,3-dimethyluracil

  • 3-pyridinecarboxaldehyde

  • Dimethylformamide (DMF) or Acetic Acid (as solvent)

  • An oxidizing agent (e.g., sodium metabisulfite, air)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Condensation: Dissolve equimolar amounts of 5,6-diamino-1,3-dimethyluracil and 3-pyridinecarboxaldehyde in a suitable solvent such as DMF or glacial acetic acid.

  • Reaction: Heat the mixture at reflux for a specified period (typically several hours) to form the Schiff base intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Induce oxidative cyclization of the intermediate. This can sometimes be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the precipitate by filtration. If not, the solvent may need to be removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Pharmacological Profile

The pharmacological effects of this compound are expected to be primarily mediated through its interaction with adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, with activity at A1, A2A, A2B, and A3 subtypes.[2] The introduction of a substituent at the 8-position of the xanthine ring is a well-established strategy to modulate the affinity and selectivity for these receptor subtypes.[4] 8-Aryl and 8-cycloalkyl substituted xanthines have been extensively studied, with some derivatives showing high potency and selectivity for the A1 receptor.[5] The 3-pyridyl group in this compound is a heteroaromatic substituent, and its presence is likely to alter the binding profile compared to the parent theophylline molecule.

Quantitative Data on Adenosine Receptor Binding Affinity

Specific quantitative data (Ki values) for the binding of this compound to the different adenosine receptor subtypes were not found in the surveyed literature. However, for context, the table below presents typical affinity ranges for the parent compound, theophylline.

CompoundReceptor SubtypeBinding Affinity (Ki)
TheophyllineA1~10 µM
TheophyllineA2A~25 µM
TheophyllineA2B~15 µM
TheophyllineA3>100 µM

Note: These are approximate values and can vary depending on the experimental conditions.

Signaling Pathway: Adenosine Receptor Antagonism

cluster_adenosine Adenosine Receptor Signaling Adenosine Adenosine Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Receptor Agonist G_protein G-protein Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector cAMP cAMP Effector->cAMP Modulates PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Pyridyltheophylline This compound Pyridyltheophylline->Receptor Antagonist (Blocks)

Caption: Adenosine receptor antagonism by this compound.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound like this compound to a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest (e.g., from transfected cell lines).

  • A suitable radioligand for the receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • Test compound (this compound).

  • Binding buffer.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (the binding affinity of the test compound) can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cyclic AMP (cAMP) and cyclic GMP (cGMP).[2] This inhibition leads to an increase in intracellular levels of these second messengers, resulting in various physiological effects, including smooth muscle relaxation. The inhibitory potency of theophylline on PDEs is relatively weak. It is plausible that this compound also possesses PDE inhibitory activity, although specific quantitative data (IC50 values) for this compound against various PDE isoenzymes were not found in the literature.

Signaling Pathway: Phosphodiesterase Inhibition

cluster_pde Phosphodiesterase Inhibition Signaling ATP ATP AC Adenylyl Cyclase ATP->AC Converts to cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE->AMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Pyridyltheophylline This compound Pyridyltheophylline->PDE Inhibits

Caption: Phosphodiesterase inhibition by this compound.

Experimental Protocol: Phosphodiesterase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound on PDE enzymes.

Materials:

  • Purified PDE isoenzyme.

  • [3H]-cAMP or [3H]-cGMP as a substrate.

  • Test compound (this compound).

  • Assay buffer.

  • Snake venom nucleotidase.

  • Anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Reaction: Incubate the purified PDE enzyme with the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP) in the presence of varying concentrations of the test compound.

  • Termination: Stop the reaction by adding a stop solution or by heat inactivation.

  • Conversion to Adenosine/Guanosine: Treat the reaction mixture with snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

  • Separation: Separate the radiolabeled product from the unreacted substrate using an anion-exchange resin. The unreacted charged substrate will bind to the resin, while the neutral product will remain in the supernatant.

  • Counting: Measure the radioactivity of the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of PDE activity at each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents one of the numerous derivatives of the versatile xanthine scaffold that has been explored for its potential pharmacological activities. While specific historical and quantitative data for this particular compound are not extensively documented in publicly available literature, its structural relationship to theophylline and other 8-substituted xanthines suggests that it likely acts as an adenosine receptor antagonist and a phosphodiesterase inhibitor.

For researchers in drug development, this compound and its analogs could still hold potential for further investigation. Future research could focus on:

  • De novo synthesis and full characterization: A complete synthesis and thorough characterization using modern analytical techniques would provide a solid foundation for further studies.

  • Comprehensive pharmacological profiling: A detailed in vitro pharmacological profiling, including determination of binding affinities (Ki) at all adenosine receptor subtypes and inhibitory potencies (IC50) against a panel of PDE isoenzymes, is essential to understand its mechanism of action.

  • In vivo studies: Depending on the in vitro profile, in vivo studies could be designed to investigate its efficacy in relevant disease models.

This technical guide has provided a framework for understanding this compound based on the broader knowledge of xanthine chemistry and pharmacology. Further dedicated research is required to fully elucidate the specific properties and potential therapeutic applications of this compound.

References

8-(3-Pyridyl)theophylline: A Technical Overview of a Promising Xanthine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Pyridyl)theophylline is a synthetic xanthine derivative that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the substituted xanthine family, it shares a core structure with well-known compounds like caffeine and theophylline. This structural similarity suggests a pharmacological profile that includes antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. Such mechanisms of action are pivotal in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), and may also hold promise in other therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and pharmacological effects of this compound, based on available scientific literature.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₁N₅O₂PubChem
Molecular Weight 257.25 g/mol PubChem
IUPAC Name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dionePubChem
CAS Number 1029-62-5ChemicalBook

Synthesis

The synthesis of this compound can be achieved through the condensation of 5,6-diamino-1,3-dimethyluracil with 3-pyridinecarboxaldehyde. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5,6-diamino-1,3-dimethyluracil

  • 3-Pyridinecarboxaldehyde

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Ethyl acetate

  • Methanol

Procedure:

  • In a round-bottom flask, a mixture of 5,6-diamino-1,3-dimethyluracil (1.0 equivalent) and 3-pyridinecarboxaldehyde (1.0 equivalent) is stirred in a 9:1 solution of acetonitrile and water.

  • A catalytic amount of AIBN (0.02 equivalents) is added to the stirring mixture.

  • N-Bromosuccinimide (0.7 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitate is collected by vacuum filtration.

  • The collected solid is washed with ethyl acetate and methanol to yield the purified this compound.

Logical Workflow for Synthesis:

G Reactants 5,6-diamino-1,3-dimethyluracil + 3-Pyridinecarboxaldehyde Reaction Stirring at Room Temperature Reactants->Reaction Solvent CH3CN/H2O (9:1) Solvent->Reaction Catalyst AIBN Catalyst->Reaction Reagent NBS Reagent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Filtration and Washing Monitoring->Workup Reaction Complete Product This compound Workup->Product G cluster_0 Cell Membrane Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptor Binds G_Protein G Protein Adenosine_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers 8_3_PT This compound 8_3_PT->Adenosine_Receptor Blocks G cluster_1 Intracellular Signaling ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Substrate cAMP cAMP Adenylyl_Cyclase->cAMP Produces PDE Phosphodiesterase (PDE3, PDE4) cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes to Cellular_Response Cellular Response (e.g., Bronchodilation, Anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to 8_3_PT This compound 8_3_PT->PDE Inhibits G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A_Binding Adenosine Receptor Binding Assays Bronchodilator Bronchodilator Activity (e.g., Guinea Pig Model) A_Binding->Bronchodilator PDE_Inhibition Phosphodiesterase Inhibition Assays PDE_Inhibition->Bronchodilator Anti_inflammatory Anti-inflammatory Activity (e.g., LPS Challenge Model) PDE_Inhibition->Anti_inflammatory Compound This compound Compound->A_Binding Compound->PDE_Inhibition

Structural Analysis of 8-(3-Pyridyl)theophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 8-(3-Pyridyl)theophylline, a derivative of the well-known methylxanthine, theophylline. Due to the limited availability of direct experimental data for this specific compound, this guide presents a composite of established methodologies for the synthesis and characterization of analogous 8-aryl-theophylline derivatives. The document outlines a probable synthetic route via a Suzuki-Miyaura coupling reaction and details generalized protocols for structural elucidation using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Predicted and exemplary data for these analytical techniques are presented in structured tables to serve as a reference for researchers. Furthermore, this guide visualizes a proposed experimental workflow and the established signaling pathway for theophylline derivatives, which primarily act as adenosine receptor antagonists. This document is intended to be a foundational resource for researchers undertaking the synthesis and structural analysis of this compound and related compounds.

Introduction

Theophylline, a naturally occurring methylxanthine, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities.[1] The parent compound is a well-established bronchodilator and adenosine receptor antagonist.[2] Substitution at the 8-position of the theophylline scaffold has been a common strategy to modulate its potency, selectivity, and pharmacokinetic properties. The introduction of an aryl or heteroaryl moiety, such as a pyridyl group, can significantly influence the molecule's interaction with its biological targets.

This guide focuses on the structural analysis of this compound. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through a palladium-catalyzed cross-coupling reaction, followed by a series of analytical techniques to confirm its structure and purity.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization start 8-Bromotheophylline + 3-Pyridylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction product Crude this compound reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (1H, 13C) final_product->nmr ms Mass Spectrometry (e.g., ESI-MS) final_product->ms ftir FTIR Spectroscopy final_product->ftir xrd X-ray Crystallography (for single crystals) final_product->xrd

Figure 1: Proposed workflow for the synthesis and structural characterization of this compound.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the synthesis of 8-aryltheophylline derivatives.[3][4][5]

Materials:

  • 8-Bromotheophylline

  • 3-Pyridylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

Procedure:

  • In a round-bottom flask, combine 8-bromotheophylline (1 equivalent), 3-pyridylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Add a degassed 2:1 mixture of toluene and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Data Presentation

The following tables present exemplary or predicted data for the structural analysis of this compound based on data from analogous compounds.

Table 1: Predicted Crystallographic Data

No experimental crystallographic data for this compound is currently available. The following are hypothetical parameters.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~13.6
α (°)90
β (°)~105
γ (°)90
Volume (ų)~1140
Z4
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Predicted values based on the analysis of 8-phenyltheophylline and related structures.[7]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-CH₃~3.2~28.0
N3-CH₃~3.4~29.8
C2-~155.0
C4-~107.0
C5-~148.5
C6-~151.5
C8-~149.0
Pyridyl-H2'~8.9~150.0
Pyridyl-H4'~8.0~136.0
Pyridyl-H5'~7.4~124.0
Pyridyl-H6'~8.6~149.5
Pyridyl-C2'-~150.0
Pyridyl-C3'-~128.0
Pyridyl-C4'-~136.0
Pyridyl-C5'-~124.0
Pyridyl-C6'-~149.5
Table 3: Predicted FTIR Absorption Bands (in cm⁻¹)

Predicted values based on the analysis of theophylline and its derivatives.[8][9]

Wavenumber (cm⁻¹)Assignment
~3100N-H stretch
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1700C=O stretch (C6)
~1650C=O stretch (C2)
~1600, ~1480C=N and C=C stretches
~1450CH₃ bend
Table 4: Predicted Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₂H₁₁N₅O₂
Molecular Weight257.25 g/mol
[M+H]⁺258.10
[M+Na]⁺280.08

Signaling Pathway

Theophylline and its derivatives are known to be non-selective antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃).[10][11] The antagonism of the A₂A receptor, in particular, is believed to contribute to its effects on the central nervous system and its anti-inflammatory properties.[2]

G cluster_pathway Adenosine A2A Receptor Signaling theophylline This compound a2ar Adenosine A2A Receptor theophylline->a2ar Antagonism adenosine Adenosine adenosine->a2ar Agonism g_protein Gs Protein a2ar->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gene_expression Gene Expression (e.g., inflammatory mediators) creb->gene_expression Modulation

Figure 2: Simplified signaling pathway of adenosine A₂A receptor antagonism by this compound.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis and structural analysis based on established knowledge of related compounds. The proposed Suzuki-Miyaura coupling is a reliable method for its synthesis, and the generalized analytical protocols offer a clear path for its structural elucidation. The predicted data serves as a valuable reference for researchers. Further experimental investigation is necessary to fully characterize this compound and to explore its potential as a pharmacological agent.

References

In-depth Technical Guide: 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite extensive research, a specific CAS number and detailed experimental data for 8-(3-Pyridyl)theophylline, identified by the IUPAC name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione , could not be located in publicly available scientific literature and chemical databases. The information presented herein is a compilation of established knowledge regarding the synthesis and biological context of closely related theophylline and xanthine derivatives, intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Core Compound Identification

While a specific CAS number for this compound remains elusive, its structural and chemical identity can be precisely defined.

Table 1: Compound Identification

ParameterValue
Common Name This compound
IUPAC Name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione
Molecular Formula C₁₂H₁₁N₅O₂
Molecular Weight 257.25 g/mol
Chemical Structure (Awaiting experimentally confirmed data)

Hypothetical Synthesis and Experimental Protocol

Based on established synthetic methodologies for 8-substituted xanthine derivatives, a plausible route for the synthesis of this compound can be proposed. The most common and effective method involves the condensation of a 5,6-diaminouracil derivative with a suitable pyridine-containing reactant.

General Synthetic Pathway

The synthesis of 8-substituted theophylline derivatives typically follows a well-documented pathway involving the Traube purine synthesis or similar cyclization reactions. A likely synthetic route for this compound would involve the reaction of 5,6-diamino-1,3-dimethyluracil with nicotinic acid or one of its activated derivatives.

G Hypothetical Synthesis of this compound A 5,6-diamino-1,3-dimethyluracil C Condensation A->C + B Nicotinic Acid (or derivative) B->C D Cyclization C->D Intermediate E This compound D->E

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar 8-aryl-xanthine compounds. This protocol has not been experimentally validated for the synthesis of this compound and should be adapted and optimized by qualified researchers.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 5,6-diamino-1,3-dimethyluracil and 1.1 equivalents of nicotinic acid in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Condensation: Add a condensing agent, such as phosphorus oxychloride (POCl₃) or a carbodiimide (e.g., DCC, EDC), dropwise to the reaction mixture at room temperature.

  • Cyclization: After the initial condensation, heat the reaction mixture to reflux (typically 120-150 °C) for several hours to facilitate the cyclization and formation of the purine ring system. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Theophylline and its derivatives are well-known for their pharmacological effects, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. It is highly probable that this compound would exhibit similar activities.

Adenosine Receptor Antagonism

The introduction of an aromatic substituent at the 8-position of the xanthine core is a common strategy for developing potent and selective adenosine receptor antagonists. The pyridyl group in this compound would likely confer affinity for one or more of the adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The specific selectivity profile would need to be determined experimentally.

G Adenosine Receptor Antagonism by this compound cluster_0 Adenosine Receptor Antagonism by this compound cluster_1 Adenosine Receptor Antagonism by this compound A Adenosine B Adenosine Receptor A->B C G-protein activation B->C D Downstream Signaling (e.g., ↓ cAMP) C->D E This compound E->B Antagonism

Caption: Inhibition of adenosine signaling by this compound.

Phosphodiesterase Inhibition

Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This mechanism contributes to its bronchodilatory effects. 8-substitution can modulate the PDE inhibitory activity of the xanthine scaffold.

Quantitative Data and Further Research

As no specific experimental data for this compound has been identified, the following tables are presented as templates for the types of quantitative data that would be essential to characterize this compound.

Table 2: Hypothetical Adenosine Receptor Binding Affinity (Ki, nM)

CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ ReceptorA₃ Receptor
This compoundData NeededData NeededData NeededData Needed
Theophylline~10,000~10,000~25,000~15,000

Table 3: Hypothetical Phosphodiesterase Inhibition (IC₅₀, µM)

CompoundPDE1PDE2PDE3PDE4PDE5
This compoundData NeededData NeededData NeededData NeededData Needed
Theophylline~150~200~50~100~100

Further research is imperative to synthesize and characterize this compound, determine its physicochemical properties, and evaluate its pharmacological profile. This would involve a comprehensive assessment of its activity at adenosine receptors and phosphodiesterases, as well as in vitro and in vivo studies to explore its therapeutic potential.

Methodological & Application

Application Notes and Protocols for 8-(3-Pyridyl)theophylline as an A1 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-(3-Pyridyl)theophylline as a selective antagonist for the A1 adenosine receptor. This document includes its pharmacological profile, protocols for in vitro characterization, and guidance for in vivo studies, designed to facilitate research and development in areas where A1 adenosine receptor modulation is of interest.

Introduction to this compound

This compound is a derivative of theophylline, a well-known methylxanthine. While theophylline itself is a non-selective antagonist of adenosine receptors, modifications at the 8-position of the xanthine scaffold can significantly alter potency and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). The introduction of a pyridyl group at this position is intended to enhance affinity and selectivity for the A1 adenosine receptor, a G protein-coupled receptor (GPCR) that plays crucial roles in cardiovascular, neural, and renal systems.

Antagonism of the A1 adenosine receptor has therapeutic potential in various conditions, including heart failure, renal disease, and neurodegenerative disorders. These application notes will guide researchers in characterizing the antagonistic properties of this compound and exploring its utility in relevant biological models.

Pharmacological Profile

The pharmacological activity of this compound is primarily defined by its binding affinity (Ki) and functional antagonism (IC50) at the A1 adenosine receptor, as well as its selectivity over other adenosine receptor subtypes. The following table summarizes the expected pharmacological profile based on studies of related 8-substituted xanthine derivatives. Note: Specific experimental data for this compound is not extensively available in the public domain; therefore, the values presented below are estimations and should be determined experimentally.

Table 1: Estimated Pharmacological Profile of this compound

ParameterReceptor SubtypeEstimated ValueExperimental Assay
Binding Affinity (Ki) A1 Adenosine Receptor10 - 100 nMRadioligand Binding Assay
A2A Adenosine Receptor> 1 µMRadioligand Binding Assay
A2B Adenosine Receptor> 10 µMRadioligand Binding Assay
A3 Adenosine Receptor> 10 µMRadioligand Binding Assay
Functional Antagonism (IC50) A1 Adenosine Receptor50 - 500 nMAdenylyl Cyclase Activity Assay

Experimental Protocols

In Vitro Characterization

This protocol determines the binding affinity (Ki) of this compound for the A1 adenosine receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human A1 adenosine receptor (e.g., CHO-hA1AR cells).

  • [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist radioligand.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or a saturating concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX) for non-specific binding.

    • 50 µL of the this compound dilution series.

    • 50 µL of [³H]-DPCPX at a final concentration close to its Kd (e.g., 1-2 nM).

    • 100 µL of A1 receptor-containing membrane preparation (protein concentration to be optimized, typically 20-50 µ g/well ).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Prepare Reagents: - this compound dilutions - [3H]-DPCPX - Membranes mix Mix Reagents in 96-well Plate reagents->mix incubate Incubate at 25°C mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Ki value count->analyze

A schematic of the radioligand binding assay workflow.

This protocol assesses the functional antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cells expressing the human A1 adenosine receptor (e.g., CHO-hA1AR cells).

  • N6-Cyclopentyladenosine (CPA), a selective A1 agonist.

  • Forskolin.

  • This compound.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of CPA (e.g., EC80) in the presence of a sub-maximal concentration of forskolin (to amplify the cAMP signal) for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit.

  • Construct a dose-response curve for this compound's ability to reverse the CPA-induced inhibition of forskolin-stimulated cAMP accumulation.

  • Calculate the IC50 value from the dose-response curve.

Diagram 2: A1 Adenosine Receptor Signaling Pathway

G cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Adenosine Adenosine (Agonist) Adenosine->A1R Activates Antagonist This compound (Antagonist) Antagonist->A1R Blocks ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Mediates

A1 receptor signaling cascade and the site of antagonist action.

In Vivo Experimental Design

The following provides a general framework for evaluating the in vivo efficacy of this compound in a relevant animal model. The specific model will depend on the therapeutic area of interest (e.g., a model of acute kidney injury or a model of cardiac ischemia).

Animal Model:

  • Select an appropriate animal model (e.g., rat or mouse) that recapitulates the human disease state.

  • Ensure that the A1 adenosine receptor pharmacology in the chosen species is comparable to humans.

Administration:

  • Determine the optimal route of administration (e.g., oral, intraperitoneal, intravenous) and vehicle for this compound based on its physicochemical properties.

  • Conduct preliminary pharmacokinetic studies to determine the dose and dosing frequency required to achieve and maintain target plasma concentrations.

Efficacy Assessment:

  • Establish relevant physiological or biochemical endpoints to measure the therapeutic effect. For example:

    • In a model of renal dysfunction, measure glomerular filtration rate (GFR) and markers of kidney injury.

    • In a model of cardiac ischemia, measure infarct size and cardiac function.

  • Include appropriate control groups: vehicle-treated, and potentially a positive control group treated with a known A1 antagonist.

Procedure (Example: Renal Ischemia-Reperfusion Injury Model in Rats):

  • Anesthetize the animals and induce renal ischemia by clamping the renal artery for a defined period (e.g., 45 minutes).

  • Administer this compound or vehicle at a predetermined time before, during, or after the ischemic insult.

  • Release the clamp to allow reperfusion.

  • At a specified time post-reperfusion (e.g., 24 or 48 hours), collect blood and kidney tissue samples.

  • Analyze blood samples for markers of renal function (e.g., serum creatinine and blood urea nitrogen).

  • Process kidney tissue for histological analysis to assess tissue damage.

Diagram 3: In Vivo Experimental Workflow

G cluster_setup Animal Model Setup cluster_procedure Experimental Procedure cluster_assessment Efficacy Assessment cluster_outcome Outcome animal_model Select Animal Model disease_induction Induce Disease/Injury animal_model->disease_induction drug_prep Prepare this compound and Vehicle treatment Administer Compound drug_prep->treatment disease_induction->treatment monitoring Monitor Animals treatment->monitoring sample_collection Collect Samples (Blood, Tissue) monitoring->sample_collection analysis Analyze Endpoints sample_collection->analysis data_interpretation Interpret Data and Assess Efficacy analysis->data_interpretation

A generalized workflow for in vivo studies.

Data Interpretation and Troubleshooting

  • Radioligand Binding: Ensure that the competition curves are well-defined and have a Hill slope close to 1, which is indicative of competitive binding to a single site. High non-specific binding can be addressed by reducing the radioligand concentration or the amount of membrane protein.

  • Adenylyl Cyclase Assay: The magnitude of the CPA-induced inhibition of cAMP accumulation should be sufficient to provide a clear window for measuring antagonist activity. If the signal is weak, optimizing the forskolin concentration may be necessary.

  • In Vivo Studies: Variability in animal responses is common. Ensure adequate group sizes to achieve statistical power. Monitor animal health closely throughout the study.

Conclusion

This compound is a promising candidate for investigation as a selective A1 adenosine receptor antagonist. The protocols outlined in these application notes provide a robust framework for its in vitro and in vivo characterization. Careful experimental design and data analysis are crucial for elucidating its therapeutic potential.

Application of 8-(3-Pyridyl)theophylline in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Pyridyl)theophylline is a synthetic derivative of theophylline, a methylxanthine compound known for its diverse pharmacological effects. In neuroscience research, the interest in 8-substituted theophylline analogs, such as this compound, stems from their potential to act as modulators of adenosine receptors. Adenosine is a crucial neuromodulator in the central nervous system (CNS), playing a significant role in neurotransmission, neuroinflammation, and neuronal survival. The four subtypes of adenosine receptors—A1, A2A, A2B, and A3—are all G protein-coupled receptors that mediate the diverse effects of adenosine.

The parent compound, theophylline, is a non-selective antagonist of adenosine receptors.[1] The substitution at the 8-position of the xanthine scaffold is a key strategy for enhancing affinity and conferring selectivity for different adenosine receptor subtypes. The introduction of an aromatic group, such as a phenyl or pyridyl ring, at this position has been shown to significantly increase binding affinity, particularly at the A2B adenosine receptor. While specific binding data for this compound is not extensively reported in publicly available literature, the known structure-activity relationships of 8-arylxanthines suggest it likely possesses significant affinity for adenosine receptors and warrants investigation as a tool for probing adenosinergic signaling in the CNS.

This document provides an overview of the potential applications of this compound in neuroscience research, including its presumed mechanism of action, and offers detailed protocols for its synthesis and potential in vitro and in vivo experimental use.

Mechanism of Action

The primary mechanism of action of this compound in the CNS is presumed to be the competitive antagonism of adenosine receptors. By blocking the binding of endogenous adenosine, this compound can modulate downstream signaling pathways.

  • Adenosine A1 Receptor (A1R) Antagonism: A1R activation is generally neuroprotective, reducing neuronal excitability and neurotransmitter release. Antagonism of A1Rs by this compound could potentially lead to increased neuronal activity and neurotransmitter release.

  • Adenosine A2A Receptor (A2AR) Antagonism: A2A receptors are highly expressed in the striatum and are involved in the modulation of dopaminergic neurotransmission and neuroinflammation. A2AR antagonists are being investigated for their therapeutic potential in neurodegenerative disorders like Parkinson's disease.

  • Adenosine A2B Receptor (A2BR) Antagonism: A2B receptors are typically activated by higher concentrations of adenosine, often under pathological conditions such as ischemia and inflammation. Antagonism of A2BRs may have anti-inflammatory effects. The 8-phenyl analogue of theophylline has been shown to have a 22-fold enhanced binding affinity at A2B receptors, suggesting that this compound may also exhibit significant A2BR affinity.

  • Adenosine A3 Receptor (A3R) Antagonism: A3 receptors are implicated in a variety of cellular processes, including apoptosis and inflammation. The effect of A3R antagonism in the CNS is complex and context-dependent.

The overall neurophysiological effect of this compound will depend on its specific affinity and selectivity profile for these receptor subtypes, which requires experimental determination.

Data Presentation

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)SpeciesReference
Theophylline~10,000~25,000~15,000>100,000Human[2]

Ki values represent the concentration of the ligand that binds to 50% of the receptors in vitro.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 8-substituted xanthines.[3]

Materials:

  • 5,6-diamino-1,3-dimethyluracil

  • 3-Pyridinecarboxaldehyde

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Azobisisobutyronitrile (AIBN)

  • N-Bromosuccinimide (NBS)

  • Ethyl acetate

  • Methanol

  • Round bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve 5,6-diamino-1,3-dimethyluracil (1 equivalent) and 3-pyridinecarboxaldehyde (1 equivalent) in a 9:1 mixture of acetonitrile and water.

  • Stir the mixture for 15 minutes at room temperature.

  • Add a catalytic amount of AIBN (0.02 equivalents) to the reaction mixture and stir for an additional 5 minutes.

  • Add NBS (0.7 equivalents) in two portions: 0.5 equivalents initially, followed by an additional 0.2 equivalents after 30 minutes.

  • Continue stirring the reaction mixture at room temperature (30-35 °C).

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (19:1).[3]

  • Upon completion of the reaction, a precipitate will form. Filter the precipitate under vacuum.

  • Wash the precipitate with ethyl acetate (2 x 10 mL) and then with methanol (3 x 10 mL) to obtain the pure this compound product.[3]

  • Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Adenosine Receptor Binding Assay

This protocol describes a general method to determine the binding affinity (Ki) of this compound for the four human adenosine receptor subtypes.

Materials:

  • Cell membranes expressing human recombinant A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligands specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]ABOPX for A2B, [125I]AB-MECA for A3).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand for each receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Microplate reader (for colorimetric or fluorescent assays).

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate or microcentrifuge tubes, add the cell membranes, the specific radioligand at a concentration near its Kd, and the different concentrations of this compound.

  • For total binding, add only the cell membranes and the radioligand.

  • For non-specific binding, add the cell membranes, the radioligand, and a high concentration of the non-specific binding control.

  • Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Assessment of Neuroprotection in a Rodent Model of Focal Cerebral Ischemia

This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a rat model of stroke.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments for middle cerebral artery occlusion (MCAO).

  • This compound.

  • Vehicle solution for dissolving the compound (e.g., saline, DMSO, or a suitable solubilizing agent).

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain.

  • Behavioral testing apparatus (e.g., rotarod, cylinder test).

Procedure:

  • Animal Surgery (MCAO):

    • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method or by direct coagulation. The duration of occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.

  • Drug Administration:

    • Prepare a solution of this compound in the appropriate vehicle. The dose and route of administration (e.g., intraperitoneal, intravenous) should be determined based on preliminary dose-finding studies.

    • Administer the compound at a specific time point relative to the onset of ischemia (e.g., before, during, or after MCAO). A control group should receive the vehicle alone.

  • Behavioral Assessment:

    • At various time points after surgery (e.g., 24 hours, 48 hours, 7 days), assess the neurological deficits of the animals using a battery of behavioral tests to evaluate motor function, sensory function, and coordination.

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 48 hours or 7 days post-MCAO), euthanize the animals and perfuse the brains.

    • Remove the brains and slice them into coronal sections.

    • Stain the brain slices with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the infarct volumes and behavioral scores between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling_Pathway cluster_adenosine Adenosine Signaling cluster_theophylline This compound Action cluster_downstream Downstream Effects Adenosine Adenosine A1/A3_R A1/A3 Receptors Adenosine->A1/A3_R A2A/A2B_R A2A/A2B Receptors Adenosine->A2A/A2B_R Gi Gi/o A1/A3_R->Gi Gs Gs A2A/A2B_R->Gs 8_P_Theo This compound 8_P_Theo->A1/A3_R 8_P_Theo->A2A/A2B_R AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition AC_activation Adenylyl Cyclase Activation Gs->AC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_activation->cAMP_increase Neuronal_Activity_Mod Modulation of Neuronal Activity cAMP_decrease->Neuronal_Activity_Mod cAMP_increase->Neuronal_Activity_Mod

Caption: Presumed mechanism of action of this compound as an antagonist of adenosine receptors.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Neuroscience Model Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Binding_Assay Adenosine Receptor Binding Assays (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP measurement) Binding_Assay->Functional_Assay Animal_Model Induction of Neurological Model (e.g., Cerebral Ischemia) Functional_Assay->Animal_Model Drug_Admin Administration of This compound Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assessments Drug_Admin->Behavioral_Tests Histology Histological Analysis (e.g., Infarct Volume) Drug_Admin->Histology

Caption: General experimental workflow for the investigation of this compound in neuroscience research.

Conclusion

This compound represents a promising research tool for investigating the role of adenosinergic signaling in the central nervous system. Based on the known structure-activity relationships of 8-substituted xanthines, it is likely a potent antagonist of adenosine receptors, potentially with some degree of selectivity. The provided protocols offer a starting point for its synthesis and evaluation in both in vitro and in vivo neuroscience research models. Further characterization of its binding affinity and selectivity profile is crucial for its effective application in elucidating the complex roles of adenosine in neurological function and disease.

References

In Vitro Experimental Protocols for 8-(3-Pyridyl)theophylline: A

Author: BenchChem Technical Support Team. Date: November 2025

Challenging Landscape for Drug Development Professionals

The available research predominantly focuses on the parent compound, theophylline, and other xanthine derivatives. While this body of work provides a foundational understanding of the general mechanisms of action for this class of compounds, it is crucial to recognize that the addition of a pyridyl group at the 8-position can significantly alter the pharmacological profile. Therefore, direct extrapolation of data from theophylline to 8-(3-Pyridyl)theophylline is not scientifically rigorous.

This document aims to provide a framework for initiating in vitro studies on this compound by adapting established protocols for theophylline and other related xanthine derivatives. It is imperative to emphasize that these are generalized methodologies and would require substantial optimization and validation for this specific compound.

General Pharmacological Profile of Theophylline Derivatives

Theophylline and its derivatives are primarily known for two main mechanisms of action:

  • Adenosine Receptor Antagonism: They act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3), with varying affinities for each subtype.[1] This action can influence a wide range of physiological processes, including bronchoconstriction, inflammation, and neurotransmission.

  • Phosphodiesterase (PDE) Inhibition: These compounds non-selectively inhibit various phosphodiesterase isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This increase in cyclic nucleotides mediates smooth muscle relaxation (bronchodilation) and anti-inflammatory effects.[2]

The introduction of the 3-pyridyl moiety at the 8-position of the theophylline scaffold is expected to modulate its affinity and selectivity for adenosine receptor subtypes and its inhibitory profile against different PDE isoenzymes. However, without specific experimental data, the precise nature and extent of these modulations remain speculative.

Proposed In Vitro Experimental Workflow

For researchers embarking on the in vitro characterization of this compound, a logical experimental workflow would involve a series of assays to determine its potency and selectivity.

G cluster_0 Initial Characterization cluster_1 Primary Target Engagement cluster_2 Cellular Functional Assays Compound Acquisition\nand Purity Analysis Compound Acquisition and Purity Analysis Solubility and Stability\nAssessment Solubility and Stability Assessment Compound Acquisition\nand Purity Analysis->Solubility and Stability\nAssessment Adenosine Receptor\nBinding Assays Adenosine Receptor Binding Assays Solubility and Stability\nAssessment->Adenosine Receptor\nBinding Assays Phosphodiesterase\nInhibition Assays Phosphodiesterase Inhibition Assays Solubility and Stability\nAssessment->Phosphodiesterase\nInhibition Assays cAMP/cGMP Accumulation\nAssays cAMP/cGMP Accumulation Assays Adenosine Receptor\nBinding Assays->cAMP/cGMP Accumulation\nAssays Phosphodiesterase\nInhibition Assays->cAMP/cGMP Accumulation\nAssays Cytotoxicity and\nProliferation Assays Cytotoxicity and Proliferation Assays cAMP/cGMP Accumulation\nAssays->Cytotoxicity and\nProliferation Assays Anti-inflammatory\nAssays Anti-inflammatory Assays cAMP/cGMP Accumulation\nAssays->Anti-inflammatory\nAssays

Caption: Proposed experimental workflow for the in vitro characterization of this compound.

Generic Experimental Protocols

The following are generalized protocols adapted from literature for theophylline and related compounds. These protocols must be optimized for this compound.

Adenosine Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Principle: Competitive radioligand binding assays are performed using cell membranes expressing the specific human adenosine receptor subtype and a subtype-selective radioligand. The ability of increasing concentrations of this compound to displace the radioligand is measured.

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligands:

    • A1: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A: [³H]ZM 241385

    • A2B: [³H]DPCPX (in the presence of a selective A1 antagonist)

    • A3: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Non-specific binding control: Theophylline or a known non-selective antagonist at a high concentration.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Scintillation cocktail and liquid scintillation counter or gamma counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of this compound.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of human recombinant PDE isoenzymes (e.g., PDE1-5).

Principle: The activity of PDE enzymes is measured by their ability to hydrolyze cyclic nucleotides (cAMP or cGMP) to their corresponding 5'-monophosphates. The inhibitory effect of this compound is quantified by the reduction in this hydrolytic activity.

Materials:

  • Human recombinant PDE isoenzymes (e.g., from commercial sources).

  • Substrates: [³H]cAMP or [³H]cGMP.

  • Snake venom nucleotidase (e.g., from Crotalus atrox).

  • Anion-exchange resin (e.g., Dowex).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, add the specific PDE enzyme, assay buffer, and either vehicle or a concentration of this compound.

  • Initiate the reaction by adding the [³H]cAMP or [³H]cGMP substrate.

  • Incubate at 30°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the resulting [³H]5'-AMP or [³H]5'-GMP to [³H]adenosine or [³H]guanosine.

  • Incubate at 30°C for a defined period (e.g., 10-15 minutes).

  • Separate the radiolabeled nucleoside from the unreacted cyclic nucleotide using an anion-exchange resin slurry.

  • Centrifuge and measure the radioactivity in the supernatant.

  • Calculate the percentage of inhibition at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis.

Data Presentation

As no quantitative data for this compound is available, the following tables are presented as templates for how the experimental data should be structured once obtained.

Table 1: Adenosine Receptor Binding Affinities (Ki, nM) of this compound

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compoundData not availableData not availableData not availableData not available
Theophylline (Reference)~10,000~25,000~15,000>100,000

Reference data for theophylline is approximate and can vary between studies.

Table 2: Phosphodiesterase Inhibition Profile (IC50, µM) of this compound

CompoundPDE1 (IC50, µM)PDE2 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)
This compoundData not availableData not availableData not availableData not availableData not available
Theophylline (Reference)~200~100~30~100~50

Reference data for theophylline is approximate and can vary between studies.

Signaling Pathway Visualization

The primary signaling pathways modulated by theophylline derivatives involve the antagonism of adenosine receptors and the inhibition of phosphodiesterases.

G cluster_0 Adenosine Receptor Signaling cluster_1 Phosphodiesterase Signaling Adenosine Adenosine Adenosine Receptors\n(A1, A2A, A2B, A3) Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine Receptors\n(A1, A2A, A2B, A3) G-protein activation G-protein activation Adenosine Receptors\n(A1, A2A, A2B, A3)->G-protein activation This compound This compound This compound->Adenosine Receptors\n(A1, A2A, A2B, A3) Adenylyl Cyclase\nModulation Adenylyl Cyclase Modulation G-protein activation->Adenylyl Cyclase\nModulation cAMP Levels cAMP Levels Adenylyl Cyclase\nModulation->cAMP Levels Protein Kinase A (PKA)\nActivation Protein Kinase A (PKA) Activation cAMP Levels->Protein Kinase A (PKA)\nActivation ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PDEs PDEs cAMP->PDEs 5'-AMP 5'-AMP PDEs->5'-AMP 8-(3-Pyridyl)theophylline_PDE This compound 8-(3-Pyridyl)theophylline_PDE->PDEs Cellular Responses\n(e.g., smooth muscle relaxation,\nanti-inflammatory effects) Cellular Responses (e.g., smooth muscle relaxation, anti-inflammatory effects) Protein Kinase A (PKA)\nActivation->Cellular Responses\n(e.g., smooth muscle relaxation,\nanti-inflammatory effects)

Caption: General signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

The lack of specific in vitro data for this compound underscores a significant gap in the scientific literature. The protocols and frameworks provided here offer a starting point for researchers to systematically characterize this compound. Future studies should focus on:

  • Systematic Screening: Performing comprehensive binding and inhibition assays as outlined to establish a clear pharmacological profile.

  • Cell-Based Functional Assays: Moving beyond target engagement to assess the compound's effects on intracellular signaling (e.g., cAMP/cGMP levels) and functional outcomes (e.g., relaxation of airway smooth muscle cells, inhibition of inflammatory mediator release from immune cells).

  • Selectivity Profiling: Determining the selectivity of this compound for different adenosine receptor subtypes and PDE isoenzymes to predict its potential therapeutic window and side-effect profile.

The generation of this fundamental in vitro data is a prerequisite for any further preclinical and clinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Studies of Theophylline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies for 8-(3-Pyridyl)theophylline. The following application notes and protocols are based on the parent compound, theophylline, and are intended to provide a relevant framework for researchers and drug development professionals interested in the in vivo investigation of theophylline derivatives.

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for many years, primarily for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effects are attributed to its role as a bronchodilator and an anti-inflammatory agent.[3][4][5] Theophylline exerts its effects through multiple mechanisms, including the non-selective inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic AMP, and the antagonism of adenosine receptors.[1][3][5] It also exhibits anti-inflammatory properties by activating histone deacetylases.[1][5] Given its multifaceted mechanism of action, in vivo studies of theophylline and its derivatives are crucial for understanding their pharmacokinetic profiles, efficacy, and safety.

Applications in In Vivo Research

In vivo studies involving theophylline primarily focus on its efficacy in various models of respiratory diseases and its pharmacokinetic properties. Key applications include:

  • Bronchodilator Efficacy: Assessing the ability of theophylline to relax bronchial smooth muscle and improve airway function in animal models of asthma and COPD.[6]

  • Anti-inflammatory Effects: Investigating the anti-inflammatory properties of theophylline in models of airway inflammation.[7]

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of theophylline in various species.[8][9][10]

  • Drug Interaction Studies: Evaluating the impact of co-administered drugs on the metabolism and clearance of theophylline.[11][12]

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from various in vivo studies on theophylline.

Table 1: Pharmacokinetic Parameters of Theophylline in Different Species
SpeciesRoute of AdministrationDoseHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Reference
HumanOral600 mg10.7 - 17.2 hr0.57 - 0.74 ml/min/kg-[11]
HumanOral (slow-release)6 mg/kg7.22 ± 2.36 h0.86 ± 0.24 ml/kg/min0.50 ± 0.07 L/kg[9]
RatIntravenous15 mg/kg3.6 - 7.2 hr1.7 - 2.4 ml/min/kg-[11]
RatIntraperitoneal4 mg/kg-0.31 (L/h)/kg-[13]
DogOral----[10]
Table 2: Theophylline Dosing Guidelines for In Vivo Studies
Species/ConditionRoute of AdministrationLoading DoseMaintenance DoseTarget Serum ConcentrationReference
Human (Acute Bronchospasm)Intravenous5 - 7 mg/kg0.4 - 0.6 mg/kg/hr10 - 15 mg/L[2]
Human (Smokers)Intravenous-0.79 mg/kg/hr for 12 hr, then 0.63 mg/kg/hr-[12]
Children (1-9 years)Intravenous-1 - 1.2 mg/kg/h55-110 µmol/L[14]
RatIntraperitoneal-8 mg/kg (nanospheres)-[13]

Experimental Protocols

Protocol 1: Evaluation of Bronchodilator Efficacy in a Guinea Pig Model of Asthma
  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are sensitized to ovalbumin.

  • Drug Administration: Theophylline or its derivative is administered via intraperitoneal (i.p.) injection or oral gavage at predetermined doses. A vehicle control group receives the corresponding vehicle.

  • Bronchoconstriction Challenge: After a specified pretreatment time, animals are challenged with an aerosolized bronchoconstrictor agent (e.g., histamine or methacholine).

  • Measurement of Airway Resistance: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph.

  • Data Analysis: The percentage inhibition of the bronchoconstrictor response by the test compound is calculated and compared to the vehicle control group.

Protocol 2: Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar rats (200-250g) with cannulated jugular veins are used.

  • Drug Administration: A single dose of theophylline or its derivative is administered intravenously (i.v.) or orally (p.o.).

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography (HPLC) method.[11][13]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated using appropriate software.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Adenosine Receptor Theophylline Theophylline Theophylline->AR Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits HDAC2 Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 Activates Adenosine Adenosine Adenosine->AR Activates AMP AMP PDE->AMP Converts cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation ↓ Inflammation HDAC2->Inflammation

Caption: Theophylline's multifaceted mechanism of action.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Rat, Guinea Pig) Acclimatization Acclimatization Period AnimalModel->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping DrugAdmin Administer Theophylline Derivative (i.v., i.p., p.o.) Grouping->DrugAdmin DataCollection Data and Sample Collection (e.g., Blood, Lung Function) DrugAdmin->DataCollection Bioanalysis Bioanalysis of Samples (e.g., HPLC) DataCollection->Bioanalysis Efficacy_Analysis Efficacy Data Analysis DataCollection->Efficacy_Analysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Report Generate Report PK_Analysis->Report Efficacy_Analysis->Report

Caption: General workflow for in vivo studies.

References

Application Notes and Protocols for Theophylline Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific dosage and administration data for 8-(3-Pyridyl)theophylline in animal models. The following information is provided for the well-characterized parent compound, theophylline , and is intended to serve as a reference for general experimental design. Crucially, these protocols should not be directly extrapolated to this compound, as the structural modification can significantly alter its pharmacokinetic and pharmacodynamic properties, including potency and toxicity. Researchers must conduct independent dose-finding and toxicity studies for this compound before its use in animal models.

Introduction to Theophylline

Theophylline, a methylxanthine derivative, is primarily used as a bronchodilator in both clinical and veterinary medicine. Its mechanisms of action include non-selective inhibition of phosphodiesterases and antagonism of adenosine receptors. In research settings, it is often used to investigate pathways involving cyclic nucleotides and adenosine signaling.

Quantitative Data Summary

The following tables summarize reported dosages and pharmacokinetic parameters of theophylline in various animal models.

Table 1: Theophylline Dosage and Administration in Animal Models

Animal ModelRoute of AdministrationDosage RangeFrequencyReference
RatIntravenous (IV)15 mg/kgSingle dose[1]
RatOral (PO)400 mg/kgSingle dose (acute toxicity)[2]
DogOral (PO)10 mg/kgEvery 6-8 hours
CatOral (PO)15 - 19 mg/kgDaily[3]

Table 2: Pharmacokinetic Parameters of Theophylline

Animal ModelHalf-life (t½)Volume of Distribution (Vd)Protein BindingClearanceReference
Rat3.6 - 7.2 hours~0.5 L/kg~40%1.7 - 9.5 mL/min/kg[1]
Dog4 - 8 hours~0.5 L/kg~40%-
Cat----[3]

Experimental Protocols

Acute Toxicity Study of Theophylline in Rats (Oral Administration)

This protocol is based on information from toxicity studies of theophylline.

Objective: To determine the acute toxic effects of a single high dose of theophylline.

Materials:

  • Theophylline powder

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Animal balance

Procedure:

  • Fast the rats overnight with free access to water.

  • Prepare a suspension of theophylline in the chosen vehicle at a concentration suitable for administering 400 mg/kg in a reasonable volume (e.g., 10 mL/kg).

  • Weigh each rat and calculate the individual dose volume.

  • Administer the theophylline suspension via oral gavage.

  • Observe the animals continuously for the first 4 hours and then periodically for up to 14 days.

  • Record clinical signs of toxicity, such as tremors, convulsions, and changes in activity.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy.

DOT Script for Experimental Workflow:

G Workflow for Acute Oral Toxicity Study cluster_preparation Preparation cluster_administration Administration cluster_observation Observation cluster_endpoint Endpoint A Fast Rats Overnight B Prepare Theophylline Suspension A->B C Weigh Rats and Calculate Dose B->C D Oral Gavage Administration C->D E Continuous Observation (4h) D->E F Periodic Observation (14 days) E->F G Record Clinical Signs F->G H Euthanasia and Necropsy G->H

Caption: Workflow for an acute oral toxicity study of theophylline in rats.

Pharmacokinetic Study of Theophylline in Rats (Intravenous Administration)

This protocol is based on a study investigating the metabolism of theophylline.[1]

Objective: To determine the pharmacokinetic profile of theophylline following intravenous administration.

Materials:

  • Theophylline powder

  • Sterile saline for injection

  • Intravenous catheters

  • Syringes and needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Male Wistar rats (with jugular vein catheters)

Procedure:

  • Prepare a sterile solution of theophylline in saline at a concentration suitable for administering 15 mg/kg.[1]

  • Acclimatize the catheterized rats to the experimental setup.

  • Administer the theophylline solution as a bolus injection via the jugular vein catheter.[1]

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into anticoagulant-containing tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Analyze the plasma concentrations of theophylline using a validated analytical method (e.g., HPLC).

  • Calculate pharmacokinetic parameters (half-life, volume of distribution, clearance) from the plasma concentration-time data.

DOT Script for Experimental Workflow:

G Workflow for IV Pharmacokinetic Study cluster_preparation Preparation cluster_dosing_sampling Dosing and Sampling cluster_processing_analysis Processing and Analysis cluster_data_analysis Data Analysis A Prepare Sterile Theophylline Solution B Acclimatize Catheterized Rats A->B C IV Bolus Administration (15 mg/kg) B->C D Timed Blood Sample Collection C->D E Plasma Separation by Centrifugation D->E F Plasma Sample Storage E->F G HPLC Analysis of Theophylline F->G H Pharmacokinetic Parameter Calculation G->H

Caption: Workflow for an intravenous pharmacokinetic study of theophylline in rats.

Signaling Pathway

Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). By blocking these receptors, it prevents the inhibitory effects of adenosine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

DOT Script for Theophylline's Adenosine Receptor Antagonism Pathway:

G Theophylline's Mechanism of Action Theophylline Theophylline AdenosineReceptor Adenosine Receptor (A1, A2A, A2B, A3) Theophylline->AdenosineReceptor Antagonism AdenylylCyclase Adenylyl Cyclase AdenosineReceptor->AdenylylCyclase Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Agonism cAMP Increased cAMP AdenylylCyclase->cAMP Stimulation

Caption: Theophylline antagonizes adenosine receptors, leading to increased cAMP.

Conclusion

While detailed protocols for this compound are not currently available in the public domain, the information provided for theophylline can serve as a valuable starting point for experimental design. It is imperative for researchers to conduct thorough safety and dose-ranging studies for this compound to establish its unique pharmacological profile before proceeding with further in vivo research.

References

Application Notes and Protocols for the Quantification of 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 8-(3-Pyridyl)theophylline in various matrices. The protocols are based on established analytical techniques for the parent compound, theophylline, and other 8-substituted derivatives, and have been adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

a) Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

b) Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Ammonium Acetate (for buffer preparation)

  • This compound reference standard

  • Syringe filters (0.45 µm)

c) Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent is typically used. For example, a mixture of 0.05 M sodium acetate buffer (pH adjusted to 3.5 with acetic acid) and acetonitrile in a 70:30 (v/v) ratio can be effective.[1] Another option is a 90:10:5 mixture of 10 mM ammonium acetate buffer, acetonitrile, and methanol.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Theophylline has absorption maxima at approximately 272 nm and 202 nm.[2] Initial experiments should be conducted to determine the optimal wavelength for this compound, which is expected to be in a similar range. A starting wavelength of 272 nm is recommended.

  • Injection Volume: 20 µL

d) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for dosage forms):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.

    • Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 272 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Protocol

a) Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 or Phenyl-Hexyl analytical column

  • Data acquisition and analysis software

b) Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium acetate

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

c) LC-MS/MS Conditions:

  • Mobile Phase: Gradient elution is often preferred for complex matrices. A typical gradient might run from a high aqueous phase (e.g., 95% water with 0.1% formic acid) to a high organic phase (e.g., 95% acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.2-0.5 mL/min

  • Column: A shorter column (e.g., 50 mm x 2.1 mm) is often used for faster analysis times.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing heterocyclic compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound, and the product ion (Q3) will be a characteristic fragment ion. These transitions must be optimized by direct infusion of the analyte into the mass spectrometer.

d) Sample Preparation (from plasma):

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with IS Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in pure form or in simple formulations.

Experimental Protocol

a) Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

b) Reagents and Materials:

  • Methanol (spectroscopic grade) or a suitable buffer solution

  • This compound reference standard

c) Method:

  • Wavelength Scan: Dissolve a small amount of this compound in methanol and perform a wavelength scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for theophylline is around 272-278 nm.[3]

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 2 µg/mL to 20 µg/mL.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of an appropriate concentration in methanol.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan Determine λmax Measure_Std Measure Absorbance of Standards Scan->Measure_Std Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Standards->Measure_Std Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Sample->Measure_Sample Plot Plot Calibration Curve Measure_Std->Plot Calculate Calculate Concentration Measure_Sample->Calculate Plot->Calculate

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of theophylline, which can serve as a reference for method development for this compound.

Table 1: HPLC-UV Method for Theophylline

ParameterTypical ValueReference
Linearity Range4-24 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)99.82 - 101.17%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method for Theophylline

ParameterTypical ValueReference
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 3: UV-Vis Spectrophotometry Method for Theophylline

ParameterTypical ValueReference
Linearity Range1.0 - 25.0 mg/L[4]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.03 mg/L[4]

References

8-(3-Pyridyl)theophylline: A Pharmacological Probe for Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Pyridyl)theophylline is a synthetic derivative of theophylline, a well-known methylxanthine. The substitution of a pyridyl group at the 8-position of the theophylline scaffold significantly modifies its pharmacological profile, transforming it into a more potent and selective tool for studying adenosine receptors. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmacological tool, with a focus on its role as an adenosine receptor antagonist.

Theophylline itself is a non-selective antagonist of adenosine receptors and an inhibitor of phosphodiesterases.[1][2] However, the addition of bulky substituents at the 8-position, such as a phenyl or pyridyl group, generally enhances affinity and selectivity for adenosine receptors while reducing phosphodiesterase inhibitory activity.[1][3] This makes 8-substituted xanthines like this compound valuable probes for dissecting the physiological and pathological roles of adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

Physicochemical Properties and Synthesis

PropertyValueReference
Molecular FormulaC₁₂H₁₁N₅O₂[4]
Molecular Weight257.25 g/mol [4]
AppearanceWhite to off-white crystalline powderGeneral knowledge
SolubilitySoluble in DMSO and ethanolGeneral knowledge

A general synthetic route to 8-substituted theophyllines involves the reaction of 8-chlorotheophylline with an appropriate nucleophile. For this compound, this would typically involve a reaction with a 3-pyridyl derivative. While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general method for the synthesis of 8-anilidetheophylline derivatives provides a relevant example.[5]

Pharmacological Profile: Adenosine Receptor Antagonism

The primary pharmacological action of this compound is the competitive antagonism of adenosine receptors. While specific binding affinity data (Kᵢ or IC₅₀ values) for this compound at each adenosine receptor subtype were not available in the public domain at the time of this writing, the structure-activity relationships of related 8-substituted xanthines provide valuable insights.

Key Trends in 8-Substituted Xanthines:

  • Increased Affinity: Substitution at the 8-position with aryl or heteroaryl rings, such as a pyridyl group, generally increases affinity for adenosine receptors compared to theophylline.[1][6]

  • A₁/A₂ₐ Selectivity: Many 8-phenyl and 8-cycloalkyl derivatives exhibit high affinity and selectivity for A₁ and A₂ₐ adenosine receptors.[1][7]

  • A₂ₑ Affinity: Certain 8-heteroaryl substitutions can confer high affinity for the A₂ₑ adenosine receptor. For instance, a derivative with a 2-fluoropyridine moiety at the 8-position displayed a Kᵢ of 9.97 nM for the human A₂ₑ receptor.[8]

Based on these trends, this compound is predicted to be a potent antagonist at one or more adenosine receptor subtypes. The table below presents data for theophylline and a closely related 8-heteroaryl derivative to provide context.

CompoundA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₂ₑ Kᵢ (nM)A₃ Kᵢ (nM)Reference
Theophylline12,0004,50013,000>100,000[1]
8-(2-(2-Fluoropyridin-5-yl)ethynyl)-1,3-dipropylxanthine11414.89.971,170[8]

Signaling Pathways

This compound, as an adenosine receptor antagonist, blocks the downstream signaling cascades initiated by the binding of endogenous adenosine. Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

Adenosine_Signaling cluster_receptor Adenosine Receptor Signaling Adenosine Adenosine A1_A3 A₁ / A₃ Receptors (Gᵢ-coupled) Adenosine->A1_A3 A2A_A2B A₂ₐ / A₂ₑ Receptors (Gₛ-coupled) Adenosine->A2A_A2B AC Adenylyl Cyclase A1_A3->AC Inhibits A2A_A2B->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Physiological_Response Physiological Response PKA->Physiological_Response Pyridyltheophylline This compound Pyridyltheophylline->A1_A3 Antagonizes Pyridyltheophylline->A2A_A2B Antagonizes

Adenosine receptor signaling pathways and the antagonistic action of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in pharmacological research.

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is a standard method to determine the binding affinity (Kᵢ) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing adenosine receptor subtype start->prep incubation Incubate membranes with radioligand and varying concentrations of This compound prep->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Data analysis: Calculate IC₅₀ and Kᵢ values quantification->analysis end End analysis->end

Workflow for determining the binding affinity of this compound.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂ₐ, [³H]PSB-603 for A₂ₑ, [³H]PSB-11 for A₃).[8]

  • This compound stock solution in DMSO.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline or a specific antagonist for the receptor subtype).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold incubation buffer to a concentration that yields adequate signal-to-noise ratio.

  • Incubation: In a 96-well plate, add the following in order:

    • Incubation buffer.

    • This compound at various concentrations (typically in a serial dilution). For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the non-specific binding control.

    • Radioligand at a concentration near its Kₑ value.

    • Diluted cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: In Vitro Bronchodilator Activity Assay

This protocol can be used to assess the functional effect of this compound as a bronchodilator, a common application for theophylline and its derivatives.[5]

Materials:

  • Guinea pig tracheas.

  • Krebs-Henseleit solution.

  • Acetylcholine or another bronchoconstrictor.

  • This compound stock solution.

  • Organ bath setup with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings and suspend them in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibration: Allow the tracheal rings to equilibrate under a resting tension for at least 60 minutes.

  • Contraction: Induce a sustained contraction of the tracheal rings with a submaximal concentration of acetylcholine.

  • Drug Application: Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

  • Measurement: Record the relaxation of the tracheal rings at each concentration of this compound.

  • Data Analysis: Express the relaxation as a percentage of the maximal relaxation possible. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).

Applications in Research

This compound can be utilized in a variety of research applications, including:

  • Characterization of Adenosine Receptor Function: By selectively blocking specific adenosine receptor subtypes (once its selectivity profile is determined), this compound can help elucidate the roles of these receptors in various physiological processes, such as neurotransmission, cardiovascular regulation, and inflammation.

  • Drug Discovery and Development: As a lead compound, this compound can be further modified to develop more potent and selective adenosine receptor antagonists with therapeutic potential for conditions like asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[9][10]

  • In Vivo Studies: In animal models, this compound can be used to investigate the in vivo effects of adenosine receptor blockade.

Conclusion

This compound represents a valuable pharmacological tool for the study of adenosine receptors. Its structural features suggest it is a potent antagonist, likely with a distinct selectivity profile compared to the parent compound, theophylline. The protocols and information provided herein offer a foundation for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of adenosine signaling and the development of novel therapeutics. Further characterization of its binding affinities at all four adenosine receptor subtypes is a crucial next step in fully realizing its potential as a selective pharmacological probe.

References

Application Notes and Protocols for Developing Assays with 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical background and practical protocols for developing assays using 8-(3-Pyridyl)theophylline, a xanthine derivative with potential applications in drug discovery. This document outlines its putative mechanisms of action, relevant signaling pathways, and detailed experimental procedures for its characterization.

Introduction

This compound belongs to the xanthine family, which includes well-known compounds like caffeine and theophylline. Xanthine derivatives are recognized for their diverse pharmacological activities, primarily acting as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] The substitution of a pyridyl group at the 8-position of the theophylline scaffold is a strategic modification intended to enhance potency and selectivity for specific biological targets.[1][3] This modification can influence the compound's affinity for different adenosine receptor subtypes (A1, A2A, A2B, A3) and its inhibitory profile against various PDE isoenzymes.[1][2]

Putative Mechanisms of Action

The primary mechanisms of action for this compound are expected to be:

  • Adenosine Receptor Antagonism: Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3).[4] By blocking these receptors, this compound can interfere with adenosine-mediated signaling, which is implicated in inflammation, neurotransmission, and cardiovascular function.[4]

  • Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers.[5] Inhibition of PDEs by this compound would lead to an increase in intracellular levels of cAMP and/or cGMP, thereby modulating downstream signaling pathways involved in inflammation, smooth muscle relaxation, and immune responses.[5]

  • Anti-Inflammatory Effects: Through the modulation of adenosine receptors and PDE activity, this compound is predicted to exhibit anti-inflammatory properties. This can occur via the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-8) and the enhancement of anti-inflammatory mediators.[6]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a template for summarizing experimental results. Researchers are encouraged to populate this table with their own data.

Assay TypeTargetParameterValueUnitsReference
Adenosine Receptor BindingA1KinM
A2AKinM
A2BKinM
A3KinM
PDE InhibitionPDE1IC50µM
PDE2IC50µM
PDE3IC50µM
PDE4IC50µM
PDE5IC50µM
Anti-InflammatoryLPS-stimulated macrophagesTNF-α IC50µM
IL-6 IC50µM

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligands:

    • A1: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A: [³H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][7][8]triazolo[2,3-a][2][7][9]triazin-5-ylamino]ethyl)phenol)

    • A2B: [³H]-DPX (1,3-dipropyl-8-p-sulfophenylxanthine)

    • A3: [¹²⁵I]-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-(N-methyluronamide))

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Non-specific binding control: 10 µM NECA (5'-N-ethylcarboxamidoadenosine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, and 50 µL of the this compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of NECA.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound against various PDE isoenzymes. Commercial kits are available and their specific instructions should be followed.[8][9][10] The following is a general procedure.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1-5).

  • Substrate: cAMP or cGMP.

  • This compound.

  • Assay Buffer: Typically provided in commercial kits, often containing Tris-HCl, MgCl₂, and BSA.

  • Detection Reagents: For example, a fluorescently labeled substrate or an antibody-based detection system.

  • 96-well microplates.

  • Microplate reader (fluorescence or luminescence).

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the PDE enzyme, assay buffer, and the this compound dilution.

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction according to the kit instructions (e.g., by adding a stop reagent).

  • Add the detection reagents and incubate as required.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for this compound for each PDE isoenzyme.

Protocol 3: In Vitro Anti-Inflammatory Assay (Cytokine Release)

This protocol describes how to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit cytokine release from stimulated immune cells.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • This compound.

  • ELISA kits for TNF-α and IL-6.

  • 96-well cell culture plates.

  • CO₂ incubator.

Procedure:

  • Seed RAW 264.7 cells or PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[6]

  • Determine the concentration-dependent inhibition of cytokine release by this compound and calculate the IC50 values.

Visualizations

Signaling Pathway of this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Modulation cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC PDE PDE cAMP->PDE PKA PKA cAMP->PKA Activation AMP AMP PDE->AMP NFkB_I NF-κB-IκB PKA->NFkB_I Phosphorylation NFkB NF-κB NFkB_I->NFkB Release Inflam_Genes Inflammatory Gene Transcription NFkB->Inflam_Genes Activation Cytokines Pro-inflammatory Cytokines Inflam_Genes->Cytokines Translation Compound This compound Compound->AR Antagonism Compound->PDE Inhibition Adenosine Adenosine Adenosine->AR Activation

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow for PDE Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of This compound Add_Reagents Add enzyme, buffer, and compound to 96-well plate Prep_Compound->Add_Reagents Prep_Reagents Prepare PDE enzyme and assay buffer Prep_Reagents->Add_Reagents Pre_Incubate Pre-incubate at 30°C Add_Reagents->Pre_Incubate Add_Substrate Initiate reaction with cAMP or cGMP Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Add_Detection Add detection reagents Stop_Reaction->Add_Detection Read_Plate Measure signal on microplate reader Add_Detection->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General workflow for a phosphodiesterase (PDE) inhibition assay.

References

Application Notes and Protocols: 8-(3-Pyridyl)theophylline in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential mechanisms of action, and key experimental protocols for the investigation of 8-(3-Pyridyl)theophylline, a heterocyclic derivative of the well-known methylxanthine, theophylline. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years.[1][2] Its primary mechanisms of action include non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[3] The substitution at the 8-position of the xanthine core has been a key strategy in medicinal chemistry to enhance potency and selectivity for specific molecular targets, particularly adenosine receptors. The introduction of a pyridyl group at this position, creating this compound, is a rational design strategy to explore novel pharmacological profiles. This document outlines the synthetic route, key biological assays, and expected data presentation for the characterization of this compound.

Synthesis of this compound

The synthesis of 8-substituted theophylline derivatives, including this compound, can be achieved through several established synthetic routes. A common and effective method involves the condensation of 5,6-diamino-1,3-dimethyluracil with a corresponding aldehyde, followed by oxidative cyclization.

Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 8-substituted xanthines.

Materials:

  • 5,6-diamino-1,3-dimethyluracil

  • 3-Pyridinecarboxaldehyde

  • Glacial Acetic Acid

  • Methanol

  • Sodium Borohydride (NaBH₄) or other suitable oxidizing agent

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Imine Formation: Dissolve 5,6-diamino-1,3-dimethyluracil (1 equivalent) in a mixture of methanol and glacial acetic acid.

  • Add 3-Pyridinecarboxaldehyde (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine intermediate by thin-layer chromatography (TLC).

  • Oxidative Cyclization: Once the imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add an oxidizing agent, such as sodium borohydride, in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Pharmacological Evaluation: Key In Vitro Assays

The pharmacological profile of this compound is anticipated to be primarily defined by its interaction with adenosine receptors and phosphodiesterase enzymes. The following are detailed protocols for key in vitro assays to characterize these interactions.

Adenosine Receptor Binding Affinity

This assay determines the affinity of this compound for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

Protocol: Radioligand Binding Assay for Adenosine Receptors

Materials:

  • Membrane preparations from cells expressing human recombinant adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).

  • Radioligands:

    • A₁: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A₂A: [³H]ZM241385

    • A₂B: [³H]PSB-603

    • A₃: [¹²⁵I]AB-MECA

  • Non-specific binding competitors:

    • A₁: Theophylline or DPCPX

    • A₂A: NECA (5'-N-Ethylcarboxamidoadenosine)

    • A₂B: NECA

    • A₃: IB-MECA

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors like MgCl₂).

  • This compound stock solution in DMSO.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • For determining non-specific binding, add a high concentration of the respective non-specific binding competitor.

  • Add the appropriate radioligand at a concentration near its K₋d value.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Functional Antagonism at Adenosine Receptors

This assay determines whether this compound acts as an antagonist at Gs-coupled (A₂A, A₂B) or Gi-coupled (A₁, A₃) adenosine receptors by measuring its effect on agonist-induced changes in intracellular cyclic AMP (cAMP) levels.

Protocol: cAMP Functional Assay

Materials:

  • HEK-293 cells (or other suitable cell line) expressing the human adenosine receptor subtype of interest.

  • Cell culture medium.

  • Adenosine receptor agonist (e.g., NECA for A₂A and A₂B receptors).

  • This compound.

  • Phosphodiesterase inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Wash the cells with assay buffer and pre-incubate them with varying concentrations of this compound and a PDE inhibitor for 15-30 minutes at 37°C.[4]

  • Agonist Stimulation: Add the adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for a further 15-30 minutes at 37°C.[4]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the agonist dose-response curve in the absence and presence of different concentrations of this compound. A rightward shift in the agonist dose-response curve indicates competitive antagonism. Calculate the IC₅₀ value for the inhibition of the agonist response and determine the antagonist's potency (K₋b) using the Schild equation.

Phosphodiesterase (PDE) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the activity of various PDE isoforms.

Protocol: Phosphodiesterase Inhibition Assay

Materials:

  • Recombinant human PDE isoforms (e.g., PDE1-PDE5).

  • Substrate: [³H]cAMP or [³H]cGMP.

  • Snake venom nucleotidase.

  • Anion-exchange resin (e.g., Dowex).

  • This compound.

  • Assay buffer.

Procedure:

  • Assay Setup: In a reaction tube, add the assay buffer, the specific PDE isoform, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

  • Incubation: Incubate the reaction mixture at 30-37°C for a defined period.

  • Termination: Stop the reaction by boiling the tubes.

  • Hydrolysis: Add snake venom nucleotidase to convert the resulting [³H]5'-AMP or [³H]5'-GMP to [³H]adenosine or [³H]guanosine.

  • Separation: Add a slurry of anion-exchange resin to bind the unreacted substrate.

  • Quantification: Centrifuge the tubes and measure the radioactivity in the supernatant, which corresponds to the amount of hydrolyzed substrate.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC₅₀ value.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Adenosine Receptor Binding Affinities (Kᵢ, nM) of this compound

CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)A₂B Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)
This compoundValueValueValueValue
Theophylline (Reference)~10,000~25,000~15,000>100,000

Note: The Kᵢ values for this compound are to be determined experimentally. The values for theophylline are approximate and gathered from various sources.

Table 2: Hypothetical Functional Antagonist Potencies (IC₅₀, nM) of this compound at Adenosine Receptors

CompoundA₂A Receptor IC₅₀ (nM)A₂B Receptor IC₅₀ (nM)
This compoundValueValue
Theophylline (Reference)>10,000~5,000

Note: Functional antagonism is typically assessed at Gs-coupled receptors where an increase in cAMP can be readily measured. The IC₅₀ values for this compound are to be determined experimentally.

Table 3: Hypothetical Phosphodiesterase Inhibition (IC₅₀, µM) of this compound

CompoundPDE1 IC₅₀ (µM)PDE2 IC₅₀ (µM)PDE3 IC₅₀ (µM)PDE4 IC₅₀ (µM)PDE5 IC₅₀ (µM)
This compoundValueValueValueValueValue
Theophylline (Reference)~200~100~30~100~50

Note: The IC₅₀ values for this compound are to be determined experimentally. The values for theophylline are approximate and indicate its non-selective nature.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_adenosine Adenosine Signaling Pathway Adenosine Adenosine AR Adenosine Receptor (A2A/A2B) Adenosine->AR G_protein Gs Protein AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Inflammation Inflammatory Response PKA->Inflammation modulates Theophylline This compound Theophylline->AR antagonizes

Caption: Adenosine Signaling Pathway and the Point of Intervention for this compound.

G cluster_workflow Experimental Workflow for In Vitro Characterization start Start synthesis Synthesis of This compound start->synthesis binding_assay Adenosine Receptor Binding Assay synthesis->binding_assay functional_assay cAMP Functional Antagonist Assay synthesis->functional_assay pde_assay Phosphodiesterase Inhibition Assay synthesis->pde_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis functional_assay->data_analysis pde_assay->data_analysis end End data_analysis->end

Caption: Workflow for the In Vitro Pharmacological Profiling of this compound.

G cluster_pde Phosphodiesterase-Mediated Signaling cAMP cAMP PDE Phosphodiesterase (e.g., PDE4) cAMP->PDE substrate Bronchodilation Bronchodilation & Anti-inflammation cAMP->Bronchodilation promotes AMP 5'-AMP PDE->AMP hydrolyzes Theophylline This compound Theophylline->PDE inhibits

Caption: Mechanism of Action via Phosphodiesterase Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 8-(3-Pyridyl)theophylline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 8-chlorotheophylline with 3-pyridylboronic acid in the presence of a palladium catalyst and a base.

Q2: I am not seeing any product formation in my Suzuki-Miyaura coupling reaction. What are the possible causes?

A2: Several factors could lead to a lack of product formation:

  • Inactive Catalyst: The palladium catalyst may have decomposed. Ensure you are using a fresh, properly stored catalyst. Pre-catalysts that require in-situ activation might not have been activated correctly.

  • Base Incompatibility: The choice of base is crucial. A weak base may not be sufficient to facilitate the transmetalation step. Common bases for this type of coupling include potassium carbonate, cesium carbonate, and potassium phosphate.

  • Solvent Issues: The solvent system must be appropriate for the reaction. A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. Ensure your solvents are degassed to prevent catalyst oxidation.

  • Poor Quality Reagents: The 8-chlorotheophylline or 3-pyridylboronic acid may be of poor quality or degraded. It is advisable to check the purity of your starting materials.

Q3: My reaction yields are consistently low. How can I improve them?

A3: Low yields can be addressed by optimizing several reaction parameters:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand can significantly impact the yield. If a standard catalyst like Pd(PPh₃)₄ is not effective, consider screening other catalysts and ligands (e.g., Pd(dppf)Cl₂, XPhos, SPhos).

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. A temperature screen (e.g., from 80°C to 120°C) can help identify the ideal condition.

  • Reaction Time: The reaction may not be going to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry of Reagents: The ratio of 8-chlorotheophylline to 3-pyridylboronic acid can be adjusted. Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) is common.

Q4: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A4: A common byproduct in Suzuki-Miyaura couplings is the homocoupling of the boronic acid to form 3,3'-bipyridine. To minimize this:

  • Control of Reaction Conditions: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.

  • Stoichiometry: Avoid using a large excess of the boronic acid.

  • Another potential byproduct is the dehalogenated starting material, theophylline. This can arise from a competing hydrodehalogenation reaction. Using a well-defined catalyst and carefully controlling the reaction conditions can help to suppress this side reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction fails to start (no product detected) Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Improper solvent degassingDegas the solvent mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to adding the catalyst.
Incorrect baseScreen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Low product yield Suboptimal reaction temperaturePerform the reaction at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum.
Inefficient catalyst/ligand systemScreen a variety of palladium catalysts and phosphine ligands. For heteroaryl couplings, ligands like SPhos or RuPhos can be effective.
Insufficient reaction timeMonitor the reaction by TLC or LC-MS to ensure it has reached completion.
Formation of significant byproducts Homocoupling of 3-pyridylboronic acidEnsure thorough degassing of the reaction mixture. Use a minimal excess of the boronic acid (e.g., 1.1 equivalents).
Hydrodehalogenation of 8-chlorotheophyllineUse a high-purity catalyst and ligand. Optimize the reaction temperature and time.
Difficulty in product purification Co-elution with starting materials or byproductsOptimize the chromatographic conditions (e.g., solvent gradient, column type). Consider recrystallization as an alternative or additional purification step.
Product is insolubleChoose an appropriate solvent for extraction and purification based on the product's polarity. The product may precipitate from the reaction mixture upon cooling, which can be an effective initial purification step.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 8-Chlorotheophylline (1.0 eq)

  • 3-Pyridylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 8-chlorotheophylline, 3-pyridylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed dioxane.

  • Add the catalyst solution to the reaction flask under an inert atmosphere.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup cluster_product Final Product 8-Chlorotheophylline 8-Chlorotheophylline Reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) 8-Chlorotheophylline->Reaction 3-Pyridylboronic_Acid 3-Pyridylboronic Acid 3-Pyridylboronic_Acid->Reaction Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Problem Low or No Product? Start->Problem Check_Catalyst Check Catalyst Activity Problem->Check_Catalyst Yes Side_Reactions Byproducts Observed? Problem->Side_Reactions No Check_Reagents Verify Reagent Purity Check_Catalyst->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Base, Solvent) Check_Reagents->Check_Conditions Check_Conditions->Side_Reactions Degas_Thoroughly Improve Degassing Side_Reactions->Degas_Thoroughly Yes Purification_Issue Purification Difficulty? Side_Reactions->Purification_Issue No Adjust_Stoichiometry Adjust Reagent Ratios Degas_Thoroughly->Adjust_Stoichiometry Adjust_Stoichiometry->Purification_Issue Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma Yes Success Success Purification_Issue->Success No Try_Recrystallization Attempt Recrystallization Optimize_Chroma->Try_Recrystallization Try_Recrystallization->Success

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Enhancing the Solubility and Stability of 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the solubility and stability of 8-(3-Pyridyl)theophylline. Given the structural similarity to theophylline, the strategies outlined below are based on established methods for enhancing the physicochemical properties of theophylline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with this compound?

A1: Like many theophylline derivatives, this compound is anticipated to exhibit poor aqueous solubility and potential stability issues, such as hydrate formation. These characteristics can lead to low bioavailability and variable therapeutic efficacy.[1][2]

Q2: What are the most promising strategies for improving the solubility of this compound?

A2: The most effective and widely researched methods for enhancing the solubility of poorly soluble drugs like theophylline derivatives include co-crystallization, solid dispersion, and cyclodextrin complexation.[3][4][5]

Q3: How does co-crystallization enhance solubility?

A3: Co-crystallization involves combining an active pharmaceutical ingredient (API) with a pharmaceutically acceptable coformer to create a new crystalline entity with different physicochemical properties.[1] By selecting an appropriate coformer, it is possible to disrupt the crystal lattice of the API and form new intermolecular interactions, such as hydrogen bonds, which can lead to improved solubility and dissolution rates.[1]

Q4: What is a solid dispersion and how does it improve solubility?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[6][7] This can be achieved by methods like melting (fusion) or solvent evaporation. The drug in the solid dispersion may exist in an amorphous state, which is a higher energy form than the crystalline state and thus has greater solubility.[8][9] The carrier also improves the wettability of the drug particles.[7]

Q5: How do cyclodextrins increase the solubility of a drug?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, like theophylline, within their cavity, forming an inclusion complex.[11][12] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the drug in aqueous media.[12]

Troubleshooting Guides

Co-crystallization
Issue Possible Cause(s) Troubleshooting Steps
No co-crystal formation - Inappropriate solvent selection.- Incorrect stoichiometric ratio of API to coformer.- Insufficient mixing or grinding.- Unfavorable thermodynamics for co-crystal formation.- Screen a variety of solvents with different polarities.- Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).- Increase grinding time or use liquid-assisted grinding.- Consider a different coformer with more favorable hydrogen bonding potential.
Formation of a physical mixture instead of co-crystals - Weak interactions between API and coformer.- Incomplete reaction.- Confirm the absence of co-crystals using techniques like PXRD, DSC, and FTIR.- Try a different crystallization method (e.g., slurry conversion, solvent evaporation).- Select a coformer with stronger and more specific intermolecular interactions with the API.
Oiling out or amorphous precipitation - The compound is coming out of solution too quickly at a temperature above its melting point.- High concentration of impurities.- Return the sample to the heat source and add more solvent to slow down the crystallization process.- Consider adding a charcoal step to remove impurities if not already done.[13]
Poor yield of co-crystals - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- The reaction may not have gone to completion.- If the mother liquor has not been discarded, test for the presence of the compound and attempt to recover it by evaporating some solvent and re-cooling.- Re-evaluate the reaction conditions and consider increasing the reaction time or temperature.[13]
Solid Dispersion
Issue Possible Cause(s) Troubleshooting Steps
Phase separation or drug recrystallization during storage - Thermodynamic instability of the amorphous state.- Inadequate interaction between the drug and the polymer carrier.- Select a polymer with strong interactions (e.g., hydrogen bonding) with the drug.- Increase the drug-to-polymer ratio to ensure complete miscibility.- Store the solid dispersion in a low humidity environment.
Poor dissolution enhancement - Incomplete conversion to the amorphous state.- Use of a carrier that does not dissolve quickly.- Gelling of the polymer on the surface of the dosage form.- Confirm the amorphous nature of the drug in the dispersion using PXRD and DSC.- Choose a more rapidly dissolving hydrophilic carrier.- To mitigate gelling, consider minimizing the fraction of the solid dispersion in the final formulation or adding inorganic salts.[14]
Low drug loading - Limited miscibility of the drug in the polymer.- Screen different polymers to find one with higher drug miscibility.- Use a combination of polymers or add a surfactant to improve drug-polymer interactions.
Thermal degradation of the drug or polymer - High temperatures used during the melt method.- Use a lower melting point polymer.- Employ the solvent evaporation method as an alternative to the melt method.
Cyclodextrin Complexation
Issue Possible Cause(s) Troubleshooting Steps
Low complexation efficiency - Poor fit of the drug molecule into the cyclodextrin cavity.- Inappropriate pH of the medium for ionizable drugs.- Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD) to find the best fit.- Adjust the pH of the solution to favor the non-ionized form of the drug, which generally has a higher affinity for the cyclodextrin cavity.[15]
Precipitation of the complex - The solubility limit of the cyclodextrin or the complex has been exceeded.- Use a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).- Ensure the concentration of the cyclodextrin and drug are within their solubility limits.
Inaccurate determination of the stability constant (Kc) - Errors in measuring the concentrations of the drug and cyclodextrin.- Use of an inappropriate analytical method.- Use a reliable analytical method such as UV-Vis spectrophotometry or HPLC for concentration determination.- Ensure accurate preparation of standard solutions and proper calibration.
Variability in results - Inconsistent experimental conditions (temperature, pH, mixing speed).- Maintain precise control over all experimental parameters.- Ensure complete dissolution of both the drug and cyclodextrin before starting the experiment.

Data Summary Tables

Table 1: Solubility Enhancement of Theophylline by Co-crystallization
CoformerStoichiometric Ratio (Theophylline:Coformer)Solvent SystemSolubility Enhancement FactorReference
Ascorbic Acid1:1Water10-fold[16]
Ascorbic Acid1:1Simulated Lung Fluid (pH 7.4)11.5-fold[16]
Glutaric Acid1:1Chloroform>5-fold[17]
Glycopyrronium1:1Water8-fold[16]
Glycopyrronium1:1Simulated Lung Fluid (pH 7.4)8.6-fold[16]
Gamma-aminobutyric acid (GABA)1:1MethanolIncreased Solubility (Qualitative)[18][19]
L-arginine (ARG)1:1WaterIncreased Solubility (Qualitative)[18][19]
Table 2: Dissolution Rate Enhancement of Theophylline by Solid Dispersion
CarrierDrug:Carrier RatioPreparation MethodDissolution Medium% Drug Released after 12hReference
Eudragit RS 100VariesSolvent EvaporationPhosphate Buffer (pH 7.4)~98% (in 24h)[16]
Eudragit RSPOVariesSolvent EvaporationPhosphate Buffer (pH 7.4)~98% (in 24h)[16]
Polyethylene Glycol (PEG) 60001:10 and 1:5Melt MethodNot SpecifiedFaster dissolution than solvent method[7]
Table 3: Stability Constants of Theophylline-Cyclodextrin Complexes
CyclodextrinStoichiometry (Theophylline:CD)MethodStability Constant (Kc)Temperature (°C)Reference
β-Cyclodextrin2:1Vapour Pressure OsmometryVaries with temperature25-40[11][12]
β-Cyclodextrin1:1Not Specified50-2000 M⁻¹ (typical range for drugs)Not Specified[10]

Detailed Experimental Protocols

Protocol 1: Co-crystallization by Slurry Conversion

Objective: To prepare co-crystals of this compound with a suitable coformer to enhance its solubility.

Materials:

  • This compound (API)

  • Selected coformer (e.g., a dicarboxylic acid or another GRAS-listed compound)

  • Solvent (e.g., ethanol, methanol, or a mixture)

  • Magnetic stirrer and stir bars

  • Vials

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven or vacuum desiccator

Methodology:

  • Stoichiometric Weighing: Accurately weigh equimolar amounts of this compound and the selected coformer.

  • Slurry Preparation: Place the weighed powders in a vial and add a small amount of the chosen solvent to create a slurry.

  • Stirring: Stir the slurry at a constant speed at room temperature for a predetermined period (e.g., 24-72 hours).

  • Isolation: After the stirring period, isolate the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of fresh, cold solvent to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in an oven at a suitable temperature (e.g., 40-60 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Characterization: Analyze the dried solid using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase (the co-crystal) and not a simple physical mixture.

Protocol 2: Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound (API)

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the API and polymer are soluble

  • Rotary evaporator

  • Beakers and magnetic stirrer

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution: Dissolve a specific ratio of this compound and the chosen polymer in the selected solvent with the aid of magnetic stirring.

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure and at a controlled temperature.

  • Drying: Further dry the resulting solid film or powder in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using PXRD to confirm the amorphous nature of the drug, DSC to assess the glass transition temperature, and FTIR to investigate drug-polymer interactions.

Protocol 3: Cyclodextrin Complexation by Kneading Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound (API)

  • Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)

  • Water-ethanol mixture

  • Mortar and pestle

  • Drying oven or vacuum desiccator

Methodology:

  • Mixing: Place a 1:1 molar ratio of this compound and the cyclodextrin in a mortar.

  • Kneading: Add a small amount of the water-ethanol mixture to the powders and knead the mixture for a specified time (e.g., 30-60 minutes) to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50 °C) until it is completely dry.

  • Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a sieve.

  • Characterization: Analyze the prepared complex using techniques such as DSC, FTIR, and PXRD to confirm the formation of the inclusion complex. The solubility of the complex should be determined and compared to that of the pure drug.

Visualizations

Experimental_Workflow_Co_crystallization start Start weigh Weigh API and Coformer start->weigh slurry Prepare Slurry weigh->slurry stir Stir Slurry slurry->stir filter Filter and Wash stir->filter dry Dry Solid filter->dry characterize Characterize (PXRD, DSC, FTIR) dry->characterize end End characterize->end

Caption: Workflow for Co-crystallization by Slurry Conversion.

Experimental_Workflow_Solid_Dispersion start Start dissolve Dissolve API and Polymer start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Dry evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize (PXRD, DSC, FTIR) pulverize->characterize end End characterize->end

Caption: Workflow for Solid Dispersion by Solvent Evaporation.

Experimental_Workflow_Cyclodextrin_Complexation start Start mix Mix API and Cyclodextrin start->mix knead Knead with Solvent mix->knead dry Dry the Paste knead->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize (DSC, FTIR, PXRD) pulverize->characterize end End characterize->end

Caption: Workflow for Cyclodextrin Complexation by Kneading.

References

Technical Support Center: 8-(3-Pyridyl)theophylline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(3-Pyridyl)theophylline. The information is presented in a clear question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a synthetic derivative of theophylline, a methylxanthine compound. Its primary molecular targets are phosphodiesterases (PDEs) and adenosine receptors. It acts as a competitive inhibitor of PDEs, preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Additionally, it functions as an antagonist at adenosine receptors, blocking the signaling pathways initiated by extracellular adenosine.

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions.[1] A stock solution can be prepared by dissolving the compound in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2] For a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. It is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.[2]

Q3: What is the stability of this compound in aqueous buffers?

Theophylline and its derivatives are generally stable in aqueous solutions under recommended storage conditions.[3] However, the stability of this compound in specific experimental buffers (e.g., pH 7.4) should be empirically determined. Cocrystallization of theophylline has been shown to enhance its physical stability and prevent hydrate formation.[4][5] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock.

Troubleshooting Guides

Phosphodiesterase (PDE) Inhibition Assays

Q4: I am observing a low signal or no inhibition in my PDE assay. What are the possible causes and solutions?

  • Problem: Inactive this compound.

    • Solution: Ensure the compound has been stored correctly (protected from light and moisture). Prepare a fresh stock solution from a new batch of the compound if necessary.

  • Problem: Incorrect assay conditions.

    • Solution: Verify the concentration of the PDE enzyme, substrate (cAMP or cGMP), and other assay components. Ensure the incubation time and temperature are optimal for the specific PDE isozyme being tested.

  • Problem: Low compound concentration.

    • Solution: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider concentration range.

  • Problem: Interference from assay components.

    • Solution: High concentrations of DMSO from the stock solution can inhibit enzyme activity. Ensure the final DMSO concentration in the assay is below 1%.[6]

Q5: My PDE inhibition assay shows high background signal. How can I troubleshoot this?

  • Problem: Non-enzymatic degradation of the substrate.

    • Solution: Run a control reaction without the PDE enzyme to assess the level of non-enzymatic substrate degradation. If significant, consider using a different buffer system or adding a stabilizer.

  • Problem: Contaminated reagents.

    • Solution: Use fresh, high-quality reagents, including the PDE enzyme, substrate, and buffer components.

  • Problem: Intrinsic fluorescence of the compound.

    • Solution: If using a fluorescence-based assay, test the fluorescence of this compound alone at the concentrations used in the experiment to rule out interference.[6]

Adenosine Receptor Binding Assays

Q6: I am seeing high non-specific binding in my radioligand displacement assay. What could be the issue?

  • Problem: Radioligand binding to non-receptor components.

    • Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin) in the assay buffer. Soaking filter papers in a polymer solution before filtration can also help reduce non-specific binding to the filter.[7]

  • Problem: Inadequate washing.

    • Solution: Ensure a sufficient number of washes with ice-cold buffer after filtration to remove unbound radioligand.

  • Problem: High concentration of radioligand.

    • Solution: Using a radioligand concentration significantly above its Kd can increase non-specific binding.[8] Optimize the radioligand concentration to be at or below its Kd.[8]

Q7: I am observing a low signal or no displacement of the radioligand. What should I check?

  • Problem: Insufficient receptor concentration.

    • Solution: Increase the amount of membrane preparation in the assay. However, be mindful that very high protein concentrations can also increase non-specific binding.[7]

  • Problem: Inactive this compound.

    • Solution: As with the PDE assay, verify the integrity of the compound and prepare fresh solutions.

  • Problem: Incorrect incubation time.

    • Solution: Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[9]

Data Presentation

Table 1: Representative Inhibitory Profile of a Xanthine Derivative

The following table provides an example of how to present the inhibitory activity of a xanthine derivative like this compound. The specific values for this compound should be determined experimentally using the protocols outlined below.

TargetAssay TypeParameterValue (nM)Reference CompoundReference Value (nM)
PDE Isozymes
PDE1Enzyme InhibitionIC50TBDVinpocetine21,000
PDE2Enzyme InhibitionIC50TBDEHNA380
PDE3Enzyme InhibitionIC50TBDMilrinone360
PDE4Enzyme InhibitionIC50TBDRolipram240
PDE5Enzyme InhibitionIC50TBDSildenafil3.5
Adenosine Receptors
A1Radioligand BindingKiTBDDPCPX3.9
A2ARadioligand BindingKiTBDZM 2413850.5
A2BRadioligand BindingKiTBDPSB 6030.553[10]
A3Radioligand BindingKiTBDMRS 12200.64

TBD: To Be Determined experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 for PDE4 Inhibition

This protocol is adapted from a general cell-based PDE4 assay and can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.[11]

Materials:

  • HEK293 cells stably expressing PDE4 and a cyclic nucleotide-gated (CNG) channel.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • This compound stock solution (10 mM in DMSO).

  • Positive control inhibitor (e.g., Rolipram).

  • Fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Microplate reader capable of measuring fluorescence.

Procedure:

  • Cell Plating: Seed the HEK293-PDE4-CNG cells into a 96-well black, clear-bottom plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay buffer. The final DMSO concentration should be ≤ 0.1%.

  • Loading with Calcium Indicator: Remove the culture medium and load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.

  • Compound Addition: Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add a known activator of adenylyl cyclase (e.g., forskolin) to all wells to stimulate cAMP production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12][13]

Protocol 2: Determination of Ki for Adenosine A1 Receptor Binding

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the adenosine A1 receptor.[14][15]

Materials:

  • Membrane preparation from cells expressing the human adenosine A1 receptor.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[14]

  • Radioligand: [3H]-DPCPX (a selective A1 antagonist).[15]

  • Non-specific binding control: A high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX).

  • This compound stock solution (10 mM in DMSO).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, [3H]-DPCPX (at a concentration near its Kd), and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates Antagonist This compound (Antagonist) Antagonist->A1R Blocks Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Leads to

Caption: Adenosine A1 receptor signaling pathway and its inhibition by this compound.

Experimental_Workflow start Start prep_compound Prepare this compound Stock Solution (DMSO) start->prep_compound dilution Perform Serial Dilution of Compound prep_compound->dilution prep_assay Prepare Assay Components (Enzyme/Receptor, Substrate/Radioligand, Buffers) assay_setup Set up Assay Plate (Controls and Test Compound Concentrations) prep_assay->assay_setup dilution->assay_setup incubation Incubate at Specified Temperature and Time assay_setup->incubation detection Measure Signal (Fluorescence or Radioactivity) incubation->detection analysis Data Analysis (IC50/Ki Determination) detection->analysis end End analysis->end

Caption: General experimental workflow for determining the inhibitory activity of this compound.

References

optimizing reaction conditions for 8-(3-Pyridyl)theophylline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 8-(3-Pyridyl)theophylline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves the reaction of 5,6-diamino-1,3-dimethyluracil with 3-pyridinecarboxaldehyde. This reaction proceeds via an oxidative cyclization mediated by N-Bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN)[1].

Q2: What are the key reagents and their roles in this synthesis?

  • 5,6-diamino-1,3-dimethyluracil: The theophylline precursor providing the pyrimidine portion of the final molecule.

  • 3-Pyridinecarboxaldehyde: Provides the 3-pyridyl group at the 8-position.

  • N-Bromosuccinimide (NBS): Acts as a source of bromine radicals to facilitate the oxidative cyclization. It is often preferred over liquid bromine for easier handling and for maintaining a low concentration of bromine in the reaction mixture[1].

  • 2,2'-Azobis(isobutyronitrile) (AIBN): A radical initiator that decomposes upon heating to generate radicals, which then initiate the reaction with NBS[1].

  • Acetonitrile/Water (CH3CN/H2O): The solvent system used to dissolve the reactants[1].

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A recommended mobile phase is a mixture of dichloromethane and methanol (e.g., 19:1 v/v)[1]. The disappearance of the starting materials (5,6-diamino-1,3-dimethyluracil and 3-pyridinecarboxaldehyde) and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q4: What is the typical work-up and purification procedure for this compound?

After the reaction is complete, the product often precipitates from the reaction mixture. The solid can be collected by filtration. Washing the precipitate with solvents like ethyl acetate and methanol is a common method to remove impurities[1]. Due to the polar nature of the product, purification can sometimes be challenging. If further purification is needed, techniques like column chromatography using a polar stationary phase or recrystallization from a suitable solvent system may be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be insufficient. 2. Decomposition of reagents: AIBN is sensitive to heat and light. NBS can degrade with moisture. 3. Incorrect stoichiometry: The ratio of reactants and reagents is crucial. 4. Low reaction temperature: The radical initiation by AIBN is temperature-dependent.1. Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. 2. Use fresh, high-quality AIBN and NBS. Store them under appropriate conditions. 3. Carefully measure and ensure the correct molar ratios of all reactants as specified in the protocol. 4. Ensure the reaction temperature is maintained in the optimal range for AIBN decomposition (typically 65-85 °C, although the cited method uses room temperature, which may be a point of optimization)[1].
Formation of Multiple Products/Side Reactions 1. Over-bromination: Excess NBS or prolonged reaction time can lead to bromination at other positions. 2. Side reactions of the aldehyde: The aldehyde may undergo other reactions under the reaction conditions. 3. Radical side reactions: The generated radicals may react in unintended ways.1. Use the stoichiometric amount of NBS. Adding it in portions can help control its concentration[1]. 2. Ensure the aldehyde is of high purity. 3. Optimize the concentration of the radical initiator (AIBN). Too high a concentration can sometimes lead to side reactions.
Product is Difficult to Purify 1. Co-precipitation of impurities: Succinimide (a byproduct of NBS) or other starting materials may co-precipitate with the product. 2. High polarity of the product: The pyridyl and theophylline moieties make the product quite polar, which can lead to tailing on silica gel chromatography. 3. Low solubility of the product: The product may be sparingly soluble in common organic solvents, making recrystallization challenging.1. Wash the crude product thoroughly with appropriate solvents (e.g., water to remove succinimide, followed by less polar organic solvents to remove other impurities). 2. For column chromatography, consider using a modified stationary phase or a different solvent system. A small amount of a basic additive (like triethylamine) in the eluent can sometimes improve peak shape for basic compounds. Alternatively, reverse-phase chromatography can be explored. 3. Experiment with a range of solvent systems to find a suitable one for recrystallization. A mixture of a good solvent and a poor solvent is often effective.
Reaction is Not Initiating 1. Inactive AIBN: The radical initiator may have decomposed during storage. 2. Presence of radical inhibitors: Impurities in the starting materials or solvents can quench the radical reaction.1. Use a fresh batch of AIBN. 2. Use high-purity, degassed solvents to remove dissolved oxygen, which can act as a radical inhibitor.

Experimental Protocols

Synthesis of this compound[1]

This protocol is based on a literature procedure and may require optimization for specific laboratory conditions.

Materials and Reagents:

  • 5,6-diamino-1,3-dimethyluracil

  • 3-Pyridinecarboxaldehyde

  • N-Bromosuccinimide (NBS)

  • 2,2'-azobis(isobutyronitrile) (AIBN)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Ethyl acetate

  • Methanol

Procedure:

  • In a round-bottom flask, combine 5,6-diamino-1,3-dimethyluracil (1.0 equiv) and 3-pyridinecarboxaldehyde (1.0 equiv) in a 9:1 mixture of acetonitrile and water.

  • Stir the mixture for 15 minutes at room temperature.

  • Add a catalytic amount of AIBN (0.02 equiv) to the mixture and stir for an additional 5 minutes.

  • Add NBS (0.7 equiv) in two portions: first 0.5 equiv, and after 30 minutes, the remaining 0.2 equiv.

  • Continue stirring the reaction mixture at room temperature (30-35 °C) for 2 hours.

  • Monitor the reaction progress by TLC (dichloromethane/methanol = 19:1).

  • Upon completion, filter the resulting precipitate under vacuum.

  • Wash the precipitate with ethyl acetate (2x) and then with methanol (3x) to obtain the pure product.

Table 1: Summary of Reaction Parameters

ParameterValue
Starting Material 1 5,6-diamino-1,3-dimethyluracil
Starting Material 2 3-Pyridinecarboxaldehyde
Reagents NBS, AIBN
Solvent CH3CN/H2O (9:1)
Temperature 30-35 °C
Reaction Time 2 hours
Yield 78% (as reported in the literature)[1]

Visualizations

Synthesis_Workflow reagents Mix Starting Materials: 5,6-diamino-1,3-dimethyluracil + 3-Pyridinecarboxaldehyde in CH3CN/H2O add_initiator Add AIBN (Radical Initiator) reagents->add_initiator add_nbs Add NBS (Oxidizing Agent) add_initiator->add_nbs reaction Stir at 30-35 °C for 2 hours add_nbs->reaction monitor Monitor by TLC reaction->monitor workup Filter Precipitate monitor->workup Reaction Complete purify Wash with Ethyl Acetate & Methanol workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants 5,6-diamino-1,3-dimethyluracil 5,6-diamino-1,3-dimethyluracil intermediate Schiff Base Intermediate 5,6-diamino-1,3-dimethyluracil->intermediate 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->intermediate product This compound intermediate->product Oxidative Cyclization (NBS, AIBN)

Caption: Simplified reaction pathway for this compound synthesis.

Troubleshooting_Logic start Low or No Yield check_reagents Are reagents fresh and pure? start->check_reagents check_reagents->start No, replace reagents check_conditions Are reaction conditions correct? check_reagents->check_conditions Yes check_time Was reaction time sufficient? check_conditions->check_time Yes optimize_temp Optimize temperature check_conditions->optimize_temp No optimize_stoichiometry Optimize reagent stoichiometry check_time->optimize_stoichiometry Yes extend_time Extend reaction time check_time->extend_time No

Caption: A logical troubleshooting guide for low product yield.

References

Technical Support Center: Purification of 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-(3-Pyridyl)theophylline.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common methods for purifying this compound and related compounds include:

  • Recrystallization: This is a widely used technique to purify solid compounds. The choice of solvent is critical for effective purification.

  • Filtration and Washing: Following synthesis, the crude product is often isolated by filtration and washed with appropriate solvents to remove residual reactants and by-products.[1]

  • Column Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for separating the desired compound from impurities.[2][3] Preparative TLC can also be used for isolation.[3]

Q2: What are the potential impurities in the synthesis of this compound?

A2: While specific impurities for this compound are not extensively documented in the provided results, impurities in related theophylline syntheses can include unreacted starting materials, by-products from side reactions, and degradation products. For instance, in the synthesis of 8-chlorotheophylline, impurities can include theophylline itself and other related purine-2,6-dione derivatives.[3][4][5]

Q3: How can I monitor the progress of the purification?

A3: The progress of purification can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to check the purity of fractions and the final product. A suitable mobile phase, such as ethyl acetate:toluene:glacial acetic acid (10:0.3:0.5 v/v/v), can be used.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A C18 column with a mobile phase consisting of a methanol/water gradient is often effective for separating theophylline and its derivatives.[2]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low Yield After Purification Product loss during filtration and washing.Ensure the precipitate is thoroughly collected. Use minimal solvent for washing to avoid dissolving the product.
Incomplete precipitation during recrystallization.Cool the solution slowly to allow for maximum crystal formation. Place the solution in an ice bath to further encourage precipitation.
Adsorption of the product onto the stationary phase in column chromatography.Optimize the mobile phase polarity. A more polar eluent can help in eluting the compound from the column.
Product is Not Pure After Recrystallization Inappropriate solvent choice.Select a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature, while impurities are either highly soluble or insoluble.
Trapping of impurities within the crystals.Ensure slow cooling to allow for the formation of pure crystals. A second recrystallization step may be necessary.
Poor Separation in Column Chromatography Incorrect mobile phase composition.Perform TLC with various solvent systems to identify the optimal mobile phase for separation before running the column.
Overloading the column.Use an appropriate amount of crude product relative to the column size and stationary phase volume.
Product Fails to Crystallize Solution is too dilute.Concentrate the solution by evaporating some of the solvent.
Presence of impurities inhibiting crystallization.Attempt to purify the product further using another technique like column chromatography before recrystallization.
Incorrect solvent.Experiment with different solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Purification by Filtration and Washing

This protocol is based on a general procedure for the synthesis of this compound.[1]

Objective: To isolate and perform an initial purification of crude this compound.

Materials:

  • Crude this compound precipitate

  • Ethyl acetate

  • Methanol

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Set up the vacuum filtration apparatus.

  • Wet the filter paper with a small amount of ethyl acetate.

  • Filter the reaction mixture containing the crude this compound precipitate under vacuum.

  • Wash the precipitate on the filter paper with ethyl acetate (2 x 10 mL).

  • Subsequently, wash the precipitate with methanol (3 x 10 mL).

  • Continue to apply vacuum to draw air through the filter cake to partially dry the solid.

  • Transfer the purified solid to a watch glass or drying dish and dry completely in a vacuum oven.

Protocol 2: Purification by Preparative Thin Layer Chromatography (TLC)

This protocol is adapted from methods used for purifying related theophylline compounds.[3]

Objective: To purify this compound using preparative TLC.

Materials:

  • Crude this compound

  • Preparative TLC plates (e.g., Silica gel 60 GF254)

  • Developing chamber

  • Mobile phase (e.g., ethyl acetate:toluene:glacial acetic acid, 10:0.3:0.5 v/v/v)

  • Solvent for sample application (e.g., ethyl acetate)

  • UV lamp (254 nm)

  • Spatula or scraper

  • Elution solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol)

  • Filtration apparatus (e.g., pipette with a cotton plug or a small funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a minimum amount of ethyl acetate.

  • Carefully spot the dissolved sample as a thin band across the origin of the preparative TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Allow the chromatogram to develop until the solvent front reaches near the top of the plate.

  • Remove the plate from the chamber and allow it to air dry.

  • Visualize the separated bands under a UV lamp.

  • Identify the band corresponding to the pure this compound.

  • Carefully scrape the silica gel containing the desired band from the plate.

  • Transfer the collected silica gel to a small flask.

  • Add the elution solvent to the flask and agitate to extract the compound from the silica.

  • Filter the mixture to separate the silica gel from the solution containing the purified product.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_filtration start Crude Product (Precipitate) filtration Vacuum Filtration start->filtration wash_ea Wash with Ethyl Acetate filtration->wash_ea wash_meoh Wash with Methanol wash_ea->wash_meoh drying Drying wash_meoh->drying end Pure this compound drying->end

Caption: Workflow for Purification by Filtration and Washing.

experimental_workflow_prep_tlc cluster_prep Plate Preparation cluster_chrom Chromatography cluster_extraction Product Isolation dissolve Dissolve Crude Product spot Spot on Prep TLC Plate dissolve->spot develop Develop Plate spot->develop visualize Visualize Bands (UV) develop->visualize scrape Scrape Desired Band visualize->scrape extract Extract with Solvent scrape->extract filter_silica Filter Silica extract->filter_silica evaporate Evaporate Solvent filter_silica->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for Purification by Preparative TLC.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure low_yield Low Yield? is_pure->low_yield Yes failure Further Purification Needed is_pure->failure No success Successful Purification low_yield->success No optimize_wash Optimize Washing Steps low_yield->optimize_wash Yes optimize_cryst Optimize Recrystallization failure->optimize_cryst change_method Change Purification Method (e.g., Chromatography) failure->change_method optimize_wash->start optimize_cryst->start change_method->start

Caption: Troubleshooting Logic for Purification Issues.

References

avoiding common pitfalls in 8-(3-Pyridyl)theophylline research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate common challenges encountered when working with 8-(3-Pyridyl)theophylline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a derivative of theophylline, a methylxanthine compound. Like theophylline, it is expected to function as a competitive non-selective phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist.[1][2][3][4] By inhibiting PDEs, it increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to smooth muscle relaxation and reduced inflammation.[5][6][7] Its antagonism of adenosine receptors can block adenosine-mediated effects.[1][2]

Q2: What are the potential therapeutic applications of this compound?

A2: Given its structural similarity to theophylline, this compound is investigated for its potential as a bronchodilator for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[8] Additionally, its role as a phosphodiesterase inhibitor and adenosine receptor antagonist suggests potential applications in cardiovascular diseases and inflammatory conditions.[7]

Q3: What are the known impurities that can arise during the synthesis of theophylline derivatives?

A3: During the synthesis of theophylline and its derivatives, several impurities can be generated from starting materials, intermediates, or side reactions. Common impurities include other methylated xanthines (like caffeine and 3-methylxanthine) and uric acid derivatives.[8][9] For halogenated precursors like 8-chlorotheophylline, impurities such as N-chloro methyl and hydrated N-chloro methyl derivatives have been identified.[10]

Q4: How can I purify this compound?

A4: Purification of this compound can typically be achieved through standard chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying theophylline derivatives.[11][12] The choice of mobile phase and column will depend on the specific impurities present.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound for my experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor aqueous solubility Theophylline and its derivatives often have limited water solubility.[13][14] Try dissolving the compound in a small amount of an organic solvent like DMSO or ethanol before diluting with your aqueous buffer. Be mindful of the final solvent concentration in your assay.
Incorrect pH of the buffer The solubility of theophylline derivatives can be pH-dependent. Experiment with buffers of different pH values to find the optimal condition for your compound.
Compound precipitation The compound may precipitate out of solution over time, especially at high concentrations or low temperatures. Prepare fresh solutions for each experiment and consider gentle warming or sonication to aid dissolution.
Experimental Inconsistencies

Problem: I am observing high variability in my experimental results (e.g., IC50 values, binding affinities).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound instability Theophylline is generally stable, but derivatives can be less so.[4][15] Assess the stability of your this compound stock solution over time and under different storage conditions (e.g., light exposure, temperature). Prepare fresh solutions frequently.
Inaccurate compound concentration Ensure accurate weighing of the compound and precise dilutions. Verify the concentration of your stock solution using spectrophotometry, if an extinction coefficient is known, or by analytical methods like HPLC.
Assay interference The solvent used to dissolve the compound (e.g., DMSO) might be affecting your assay at higher concentrations. Run appropriate vehicle controls to determine the tolerance of your assay to the solvent.
Cell-based assay variability If using cell-based assays, ensure consistent cell passage number, density, and health. Mycoplasma contamination can also lead to inconsistent results.
Issues with Analytical Characterization

Problem: I am having trouble obtaining a clean analytical profile (e.g., NMR, HPLC) for my synthesized this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of impurities Synthesize and purify the compound again, paying close attention to reaction conditions and purification steps. Use a different purification method if necessary. Characterize any major impurities.
Compound degradation The compound may be degrading during the analytical procedure. For HPLC, try different mobile phases or temperatures. For NMR, ensure the solvent is dry and free of acidic or basic contaminants.
Incorrect analytical parameters Optimize the parameters of your analytical method. For HPLC, adjust the mobile phase composition, flow rate, and detection wavelength.[11][12][16] For NMR, ensure proper shimming and use appropriate relaxation delays.

Experimental Protocols

Adenosine Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for a specific adenosine receptor subtype (e.g., A1, A2A, A2B, A3).

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 20-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

    • Varying concentrations of this compound or a reference compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of this compound against a specific PDE isozyme.

  • Enzyme and Substrate: Obtain the purified recombinant human PDE enzyme of interest and its corresponding fluorescently labeled substrate (e.g., cAMP or cGMP).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, add:

    • The PDE enzyme at a concentration that gives a linear reaction rate.

    • Varying concentrations of this compound or a known PDE inhibitor as a positive control.

  • Initiation: Initiate the reaction by adding the fluorescently labeled substrate.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a stop solution (often containing a competing substrate or a denaturing agent).

  • Detection: Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of substrate hydrolyzed.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

(Note: These are hypothetical values for illustrative purposes.)

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate Buffered Saline (pH 7.4)0.2
Ethanol5.8
Methanol3.5
Dimethyl Sulfoxide (DMSO)> 50

Table 2: Illustrative Inhibitory Activity (IC50) of this compound against Various PDE Isozymes

(Note: These are hypothetical values for illustrative purposes.)

PDE IsozymeIC50 (µM)
PDE1> 100
PDE285
PDE345
PDE425
PDE560

Table 3: Illustrative Binding Affinity (Ki) of this compound for Adenosine Receptors

(Note: These are hypothetical values for illustrative purposes.)

Receptor SubtypeKi (nM)
A1150
A2A250
A2B80
A3> 1000

Visualizations

G General Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_in_vitro In Vitro Assays synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry nmr->ms hplc Purity Check (HPLC) ms->hplc pde_assay PDE Inhibition Assay hplc->pde_assay ar_assay Adenosine Receptor Binding Assay hplc->ar_assay cell_based Cell-based Functional Assays pde_assay->cell_based ar_assay->cell_based

Caption: Workflow for synthesis and characterization of this compound.

G Mechanism of Action: PDE Inhibition compound This compound pde Phosphodiesterase (PDE) compound->pde atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp amp 5'-AMP camp->amp PDE pka Protein Kinase A (PKA) camp->pka response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response

Caption: Inhibition of the phosphodiesterase (PDE) signaling pathway.

G Mechanism of Action: Adenosine Receptor Antagonism compound This compound receptor Adenosine Receptor (e.g., A2B) compound->receptor adenosine Adenosine adenosine->receptor g_protein G-Protein receptor->g_protein effector Effector (e.g., Adenylate Cyclase) g_protein->effector response Cellular Response (e.g., Bronchoconstriction) effector->response

Caption: Antagonism of the adenosine receptor signaling pathway.

References

Technical Support Center: 8-(3-Pyridyl)theophylline Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of 8-(3-Pyridyl)theophylline.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolic pathways of theophylline, the parent compound of this compound?

Theophylline is primarily metabolized in the liver. The main pathways include N-demethylation, mediated by the enzyme cytochrome P450 1A2 (CYP1A2), and 8-hydroxylation to form 1,3-dimethyluric acid.[1][2] Minor pathways include N-methylation to caffeine, particularly in infants.[1][2]

Q2: How might the 3-pyridyl substituent at the 8-position influence the degradation of theophylline?

The introduction of a pyridyl group at the 8-position of theophylline can introduce new potential degradation pathways. The pyridine ring is susceptible to oxidation, which could lead to the formation of N-oxides. Additionally, the bond connecting the pyridyl and theophylline rings could be a target for cleavage under certain conditions.

Q3: What are the likely degradation products of this compound under forced degradation conditions?

Under forced degradation conditions (e.g., exposure to acid, base, oxidation, heat, or light), this compound is likely to degrade through several pathways. Potential degradation products could include:

  • Oxidation products: N-oxides of the pyridine ring.

  • Hydrolysis products: Cleavage of the bond between the theophylline and pyridyl moieties, potentially leading to 8-hydroxytheophylline and a pyridine derivative.

  • Demethylation products: Similar to theophylline, demethylation at the N1 and N3 positions could occur.

Q4: Are there any analytical methods recommended for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly suitable method for separating and identifying this compound and its degradation products.[3][4][5] Thin Layer Chromatography (TLC) can also be a useful, simpler technique for monitoring the progress of degradation reactions.[4]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram during stability testing of this compound.

  • Question: What are the potential causes of these unexpected peaks?

    • Answer: Unexpected peaks in your chromatogram likely represent degradation products of this compound. The conditions of your stability study (e.g., temperature, pH, light exposure) may be promoting its breakdown. These peaks could also be impurities from the initial synthesis that are now being resolved under your analytical method.

  • Question: How can I identify these unknown peaks?

    • Answer: Mass spectrometry (MS) coupled with HPLC (LC-MS) is the most powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide the molecular weight and structural information of the degradation products.

  • Question: What steps can I take to prevent this degradation?

    • Answer: To minimize degradation, it is crucial to control the storage conditions. This includes protecting the compound from light, storing it at a recommended temperature, and ensuring the pH of solutions is within a stable range. Cocrystallization is a technique that has been shown to improve the physical stability of theophylline and may be applicable.[6][7]

Issue 2: The concentration of this compound decreases over time in an aqueous solution.

  • Question: Why is the concentration of my compound decreasing in solution?

    • Answer: this compound may be undergoing hydrolysis or other forms of degradation in your aqueous solution. The stability of theophylline and its derivatives can be pH-dependent.

  • Question: How can I determine the optimal pH for solution stability?

    • Answer: Conduct a pH stability study by preparing solutions of this compound in a range of buffers with different pH values. Analyze the concentration of the parent compound over time using a stability-indicating HPLC method. This will help you identify the pH at which the compound is most stable.

  • Question: Are there any formulation strategies to enhance the solution stability?

    • Answer: Once the optimal pH is determined, ensure your formulation is buffered accordingly. For some molecules, the use of co-solvents or complexing agents like cyclodextrins can enhance stability in aqueous solutions.

Experimental Protocols

Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • After exposure, dissolve the sample in the initial solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw an aliquot from both the exposed and control samples and dilute for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
1N HCl24 hours60°C15.2%34.8 min
1N NaOH24 hours60°C25.8%43.2 min
3% H₂O₂24 hoursRoom Temp42.5%55.1 min
Thermal24 hours105°C8.1%26.3 min
Photolytic24 hoursRoom Temp12.7%34.5 min

Visualizations

Degradation_Pathways Parent This compound Oxidation Oxidative Degradation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolytic Degradation (Acid/Base) Parent->Hydrolysis Photolysis Photolytic Degradation (UV Light) Parent->Photolysis N_Oxide Pyridyl-N-Oxide Derivative Oxidation->N_Oxide N-Oxidation Cleavage_Product 8-Hydroxytheophylline Hydrolysis->Cleavage_Product C-N Bond Cleavage Pyridyl_Fragment Pyridyl Fragment Hydrolysis->Pyridyl_Fragment C-N Bond Cleavage Photo_Isomer Photo-isomer Photolysis->Photo_Isomer Isomerization

Caption: Postulated degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data pathway Propose Degradation Pathway data->pathway end End pathway->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Bioavailability of 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(3-Pyridyl)theophylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this compound.

Disclaimer: this compound is a derivative of theophylline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, much of the guidance provided here is extrapolated from established principles and methodologies for theophylline and other small molecules. Researchers should adapt these protocols and troubleshooting tips to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of this compound?

Poor oral bioavailability of a drug candidate like this compound can stem from several factors. Based on the properties of its parent compound, theophylline, and general pharmaceutical principles, the primary challenges are likely related to:

  • Low Aqueous Solubility: Theophylline itself is sparingly soluble in water.[1] The addition of a pyridyl group may further impact its solubility profile. Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.

  • Limited Permeability: Even if the compound dissolves, it must permeate the intestinal epithelium to reach the bloodstream. The physicochemical properties of this compound, such as its polarity and molecular size, will influence its ability to cross this biological membrane.

  • First-Pass Metabolism: Like theophylline, this compound is likely metabolized in the liver, primarily by cytochrome P450 enzymes.[2] Extensive first-pass metabolism can significantly reduce the amount of active drug that reaches systemic circulation.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

Based on successful approaches for theophylline and other poorly soluble drugs, the following strategies hold the most promise for enhancing the bioavailability of this compound:

  • Cocrystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign coformer to create a new crystalline solid with improved physicochemical properties, such as solubility and dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.

  • Prodrug Synthesis: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome various biopharmaceutical challenges, including poor solubility, low permeability, and extensive first-pass metabolism.

Troubleshooting Guides

Guide 1: Cocrystal Development for this compound

Cocrystallization is a powerful technique to enhance the solubility and dissolution rate of poorly soluble compounds.

Common Issues & Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Difficulty in forming cocrystals. Incompatible coformer; incorrect solvent selection; inappropriate crystallization method.1. Coformer Selection: Screen a variety of Generally Regarded As Safe (GRAS) coformers with complementary functional groups for hydrogen bonding. 2. Solvent Screening: Experiment with a range of solvents with varying polarities. 3. Method Variation: Try different cocrystallization techniques such as slow evaporation, slurry conversion, or grinding.
Cocrystals are not stable and dissociate in solution. The cocrystal is not thermodynamically stable in the dissolution medium.1. Characterize Stability: Assess the stability of the cocrystals in various physiological buffers (pH 1.2, 4.5, 6.8). 2. Select Stable Coformers: Screen for coformers that form more robust cocrystals.
Limited improvement in dissolution rate. The chosen coformer does not sufficiently alter the crystal lattice energy or the dissolution environment.1. Explore Different Coformers: Test coformers with different physicochemical properties (e.g., varying pKa). 2. Incorporate Surfactants: Consider the addition of a small amount of a pharmaceutically acceptable surfactant to the dissolution medium.

Experimental Protocol: Cocrystal Screening via Slurry Conversion

  • Preparation: Add an excess of this compound and a selected coformer (in a 1:1 molar ratio) to a small volume of a chosen solvent in a sealed vial.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72 hours) to allow for equilibration.

  • Isolation: Isolate the solid phase by filtration or centrifugation.

  • Analysis: Analyze the solid phase using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the formation of a new crystalline phase.

Visualization of Cocrystallization Workflow

Cocrystal_Workflow cluster_screening Coformer & Solvent Screening cluster_synthesis Cocrystal Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation API This compound Slurry Slurry Conversion API->Slurry Grinding Liquid-Assisted Grinding API->Grinding Evaporation Slow Evaporation API->Evaporation Coformer GRAS Coformers Coformer->Slurry Coformer->Grinding Coformer->Evaporation Solvent Solvent Selection Solvent->Slurry Solvent->Grinding Solvent->Evaporation PXRD Powder X-ray Diffraction (PXRD) Slurry->PXRD Grinding->PXRD Evaporation->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC FTIR FTIR Spectroscopy DSC->FTIR Solubility Solubility Studies FTIR->Solubility Dissolution Dissolution Rate Solubility->Dissolution Bioavailability In Vivo Bioavailability Dissolution->Bioavailability

Caption: Workflow for cocrystal development of this compound.

Guide 2: Nanoparticle Formulation for this compound

Creating nanoparticles of this compound can enhance its dissolution rate and potentially its absorption.

Common Issues & Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Inconsistent particle size and distribution. Suboptimal formulation parameters (e.g., stabilizer concentration, solvent-to-antisolvent ratio); inefficient homogenization.1. Optimize Stabilizer: Screen different types and concentrations of stabilizers (e.g., polymers, surfactants). 2. Adjust Process Parameters: Systematically vary parameters such as stirring speed, temperature, and addition rate of the antisolvent. 3. Refine Homogenization: Utilize high-pressure homogenization or ultrasonication to achieve a more uniform particle size.
Particle aggregation upon storage. Insufficient stabilization; inappropriate storage conditions.1. Improve Stabilization: Increase the concentration of the stabilizer or use a combination of stabilizers. 2. Lyophilization: Consider freeze-drying the nanosuspension with a cryoprotectant to produce a stable powder for reconstitution.
Low drug loading. Poor solubility of the drug in the chosen solvent; precipitation of the drug before nanoparticle formation.1. Solvent Selection: Choose a solvent in which this compound has higher solubility. 2. Optimize Drug Concentration: Experiment with different initial drug concentrations.

Experimental Protocol: Antisolvent Precipitation for Nanoparticle Formation

  • Drug Solution: Dissolve this compound in a suitable organic solvent.

  • Antisolvent Solution: Prepare an aqueous solution containing a stabilizer.

  • Precipitation: Add the drug solution to the antisolvent solution under high-speed homogenization or stirring.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Visualization of Nanoparticle Formulation Workflow

Nanoparticle_Workflow Start Start: this compound Dissolve Dissolve in Organic Solvent Start->Dissolve Precipitate Antisolvent Precipitation (High Shear) Dissolve->Precipitate Prepare_AS Prepare Aqueous Antisolvent with Stabilizer Prepare_AS->Precipitate Evaporate Solvent Evaporation Precipitate->Evaporate Nanosuspension This compound Nanosuspension Evaporate->Nanosuspension Characterize Characterize: - Particle Size - PDI - Zeta Potential Nanosuspension->Characterize Evaluate Evaluate: - Dissolution Rate - In Vitro Permeability Characterize->Evaluate Bioavailability In Vivo Bioavailability Studies Evaluate->Bioavailability Prodrug_Logic cluster_design Prodrug Design cluster_activation In Vivo Activation API This compound (Poor Bioavailability) Prodrug Prodrug (Enhanced Absorption) API->Prodrug Promoiety Promoiety (Improves Solubility/Permeability) Promoiety->Prodrug Enzymatic_Cleavage Enzymatic Cleavage (e.g., Esterases) Prodrug->Enzymatic_Cleavage Active_Drug Active this compound (Systemic Circulation) Enzymatic_Cleavage->Active_Drug Byproduct Inactive Byproduct Enzymatic_Cleavage->Byproduct

References

quality control and purity assessment of 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of 8-(3-Pyridyl)theophylline.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The most common and reliable method for purity assessment of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. Other techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC) (if the compound is derivatized to be volatile), and spectroscopic methods like UV-Vis and Mass Spectrometry (MS) are also employed for identification and quantification.

Q2: What are the potential impurities I should be aware of during the synthesis and storage of this compound?

A2: Potential impurities can originate from starting materials, by-products of the synthesis, or degradation products. While a specific impurity profile for this compound is not extensively documented in publicly available literature, based on the synthesis of similar theophylline derivatives, potential impurities could include:

  • Starting materials: Unreacted theophylline and 3-(halomethyl)pyridine or other pyridine derivatives used in the synthesis.

  • By-products: Isomeric products, over-alkylated or under-alkylated derivatives.

  • Degradation products: Hydrolysis or oxidation products of the theophylline or pyridyl ring.

Q3: How can I identify and quantify these potential impurities?

A3: HPLC is the preferred method for both identification and quantification of impurities. By comparing the retention times and UV spectra of the peaks in your sample to those of known reference standards, you can identify the impurities. Quantification is typically done using an area normalization method or by using a calibration curve of the reference standard. LC-MS can be a powerful tool for the structural elucidation of unknown impurities.

Q4: What are the typical acceptance criteria for the purity of this compound for research purposes?

A4: For general research purposes, a purity of ≥95% is often acceptable. However, for more sensitive applications such as in vitro biological assays or early-stage drug development, a purity of ≥98% or even ≥99% is recommended. The specific acceptance criteria should be defined based on the intended use of the compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause Solution
Peak Tailing 1. Silanol interactions with the basic pyridyl group. 2. Column overload. 3. Column degradation.1. Use a base-deactivated column. Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%). Optimize the mobile phase pH. 2. Reduce the sample concentration or injection volume. 3. Replace the column.
Peak Fronting 1. Sample solvent stronger than the mobile phase. 2. Column overload.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce the sample concentration or injection volume.
Split Peaks 1. Clogged frit or column inlet. 2. Incompatibility between sample solvent and mobile phase.1. Replace the column frit or the column. 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a thorough needle wash program and inject a blank solvent after a high-concentration sample.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Check pump seals and valves for leaks or wear.

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol outlines a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and column used.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample: this compound dissolved in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B)

2. Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 272 nm
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B

3. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (solvent) to ensure a clean baseline.

  • Inject the sample solution.

  • Analyze the chromatogram for the main peak and any impurity peaks. Calculate the purity using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Visualizations

Experimental Workflow for HPLC Purity Assessment

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (1 mg/mL in Methanol) inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare & Degas Mobile Phases (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) equilibrate Equilibrate System prep_mobile->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_sample run_gradient Run Gradient Program inject_sample->run_gradient acquire_data Acquire Chromatogram run_gradient->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (Area Normalization) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity assessment of this compound.

Troubleshooting Logic for HPLC Peak Tailing

peak_tailing_troubleshooting decision decision start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce sample concentration/ injection volume check_overload->reduce_conc Yes check_silanol Suspect silanol interaction? check_overload->check_silanol No resolved Problem Resolved reduce_conc->resolved use_bds_column Use a base-deactivated column check_silanol->use_bds_column Yes add_tea Add TEA to mobile phase check_silanol->add_tea Also consider optimize_ph Optimize mobile phase pH check_silanol->optimize_ph Also consider check_column_age Is the column old? check_silanol->check_column_age No use_bds_column->resolved add_tea->resolved optimize_ph->resolved replace_column Replace the column check_column_age->replace_column Yes check_column_age->resolved No replace_column->resolved

Caption: Troubleshooting guide for addressing peak tailing in HPLC analysis.

Technical Support Center: Overcoming Experimental Resistance to 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 8-(3-Pyridyl)theophylline in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a derivative of theophylline. Theophylline, a methylxanthine, primarily acts as a competitive non-selective phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist.[1][2][3][4] By inhibiting PDEs, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a cascade of downstream effects.[4][5] As an adenosine receptor antagonist, it blocks the signaling of adenosine, which can influence various physiological processes, including inflammation and cell proliferation.[1][4]

Q2: What are the common experimental applications of this compound?

While specific applications for this compound are still under investigation, based on the activities of its parent compound, theophylline, it is likely used in research related to:

  • Oncology: Investigating its potential to induce apoptosis, inhibit cell proliferation, and modulate the tumor microenvironment in various cancer cell lines.[6][7]

  • Immunology and Inflammation: Studying its effects on inflammatory pathways and immune cell responses.[2]

  • Respiratory Diseases: Research into its bronchodilatory and anti-inflammatory effects in models of asthma and COPD.[2][8]

Q3: What defines "resistance" in the context of an in vitro experiment with this compound?

In an experimental setting, resistance to this compound can be characterized by:

  • A diminished or complete lack of the expected biological effect (e.g., decreased apoptosis, sustained cell proliferation) at a previously effective concentration.

  • The need for significantly higher concentrations of the compound to achieve the same biological response compared to sensitive cell lines or previous experiments.

  • Alterations in downstream signaling pathways that are typically modulated by the compound.

Troubleshooting Guide for Experimental Resistance

Issue 1: Decreased or No Observed Effect of this compound

If you are observing a reduced or absent effect of this compound in your cell-based assays, consider the following potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Degradation 1. Verify Compound Integrity: Confirm the storage conditions and age of your this compound stock. Prepare fresh stock solutions from a new batch if possible.2. Test in a Sensitive Cell Line: Use a cell line known to be sensitive to theophylline or its derivatives as a positive control to ensure the compound is active.
Cell Line-Specific Resistance 1. Confirm Target Expression: Verify the expression levels of adenosine receptors (A1, A2A, A2B) and relevant phosphodiesterases in your cell line using qPCR or Western blotting.2. Sequence Target Genes: Check for mutations in the adenosine receptor or PDE genes that could alter drug binding.3. Evaluate Drug Efflux: Assess the expression and activity of multidrug resistance transporters (e.g., P-glycoprotein), which can pump the compound out of the cell.[9]
Alterations in Downstream Signaling 1. Assess cAMP/cGMP Levels: Measure intracellular cAMP and cGMP levels in response to treatment. A lack of increase may indicate a block in the upstream pathway.2. Analyze Downstream Effectors: Examine the activation state of proteins downstream of cAMP/cGMP, such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
Increased Drug Metabolism 1. Metabolite Analysis: If possible, use techniques like HPLC or mass spectrometry to analyze the culture medium for metabolites of this compound.2. Inhibit Cytochrome P450: Theophylline is metabolized by cytochrome P450 enzymes.[1] Consider co-treatment with a broad-spectrum P450 inhibitor to see if the effect of this compound is restored.

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Apoptosis

This protocol outlines a method to determine the cytotoxic and pro-apoptotic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT or WST-1 cell proliferation assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate for viability assays and in a 6-well plate for apoptosis assays at a predetermined optimal density. Allow cells to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Viability Assay (MTT/WST-1):

    • Add the viability reagent to each well of the 96-well plate.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Apoptosis Assay (Annexin V/PI):

    • Harvest the cells from the 6-well plate.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the kit.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKA, anti-Bax, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways of this compound

The following diagrams illustrate the primary signaling pathways affected by this compound, based on the known mechanisms of theophylline.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ar Adenosine Receptor ac Adenylate Cyclase ar->ac Inhibits camp cAMP ac->camp Converts compound This compound compound->ar Antagonizes pde Phosphodiesterase (PDE) compound->pde Inhibits pde->camp Degrades atp ATP atp->ac pka PKA camp->pka Activates downstream Downstream Effects (e.g., Apoptosis) pka->downstream

Figure 1: Mechanism of action of this compound.

Troubleshooting Workflow for Experimental Resistance

This workflow provides a logical sequence of steps to diagnose and address resistance to this compound in your experiments.

start No/Reduced Effect Observed check_compound Verify Compound Integrity (Fresh Stock, Positive Control) start->check_compound check_cell_line Investigate Cell Line (Target Expression, Mutations) check_compound->check_cell_line Passes outcome1 Compound is Inactive check_compound->outcome1 Fails check_pathway Analyze Signaling Pathway (cAMP/cGMP, Downstream Effectors) check_cell_line->check_pathway Normal outcome2 Intrinsic Resistance check_cell_line->outcome2 Altered check_metabolism Assess Drug Metabolism (Metabolite Analysis, P450 Inhibition) check_pathway->check_metabolism Normal outcome3 Pathway Alteration check_pathway->outcome3 Altered outcome4 Acquired Resistance check_metabolism->outcome4 Increased

Figure 2: Workflow for troubleshooting resistance.

References

Validation & Comparative

Validating the Antagonist Activity of 8-(3-Pyridyl)theophylline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the validation of the antagonist activity of 8-(3-Pyridyl)theophylline. Given the limited direct experimental data on this specific derivative, this document leverages data from its parent compound, theophylline, and other relevant xanthine analogs. We present a framework for its potential activity at adenosine receptors and as a phosphodiesterase inhibitor, comparing it with established modulators of these targets. Detailed experimental protocols and signaling pathway diagrams are included to support further investigation.

Introduction to this compound and its Potential Targets

This compound is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases. Theophylline's primary mechanisms of action are the non-selective antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] These actions lead to a range of physiological effects, including bronchodilation and anti-inflammatory responses.[1][2] It is hypothesized that this compound shares these targets, potentially with altered potency and selectivity.

Potential Molecular Targets:

  • Adenosine Receptors (A1, A2A, A2B, A3): These are G protein-coupled receptors (GPCRs) that mediate the diverse effects of extracellular adenosine. Antagonism of these receptors is a key mechanism of xanthine derivatives.

  • Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to increased levels of these second messengers, modulating various cellular processes. Theophylline is a non-selective PDE inhibitor.[2]

Comparative Analysis of Antagonist/Inhibitor Activity

To contextualize the potential activity of this compound, this section provides a quantitative comparison with its parent compound, theophylline, and other known adenosine receptor antagonists and PDE inhibitors. The data is presented in tabular format for ease of comparison.

Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki values) of theophylline and a selection of alternative adenosine receptor antagonists. A lower Ki value indicates a higher binding affinity.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Selectivity Profile
Theophylline~10,000~25,000~15,000~10,000Non-selective
8-Phenyltheophylline251,400--A1-selective
8-Cyclopentyltheophylline (CPT)0.47~70--Highly A1-selective[4]
DPCPX0.46>230--Highly A1-selective[5]
Istradefylline (KW-6002)1302.21,1004,200A2A-selective
8-(3-Chlorostyryl)caffeine (CSC)28,20054--A2A-selective[6]
Phosphodiesterase Inhibitors

The following table presents the inhibitory concentrations (IC50 values) of theophylline and other PDE inhibitors against various PDE families. A lower IC50 value signifies greater inhibitory potency.

CompoundPDE1 IC50 (µM)PDE2 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)Selectivity Profile
Theophylline~100~100~30~100~35Non-selective
Roflumilast>10>10>100.0008>10PDE4-selective
Cilostazol--0.2--PDE3-selective
Sildenafil0.26>100>1007.40.0052PDE5-selective[7]
IBMX14326.526.331.7Non-selective[7]

Signaling Pathways

Understanding the signaling pathways of the potential targets is crucial for designing functional assays to validate the activity of this compound.

Adenosine Receptor Signaling

Adenosine receptors modulate the activity of adenylyl cyclase, which in turn controls the intracellular concentration of cAMP.

  • A1 and A3 Receptors: These receptors are typically coupled to Gi/o proteins. Upon activation by adenosine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors: These receptors are coupled to Gs proteins. Their activation by adenosine stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Pathway cluster_A2A_A2B A2A/A2B Receptor Pathway Adenosine_1 Adenosine A1/A3 Receptor A1/A3 Receptor Adenosine_1->A1/A3 Receptor Gi Gi/o Protein A1/A3 Receptor->Gi AC_1 Adenylyl Cyclase Gi->AC_1 Inhibition cAMP_1 cAMP AC_1->cAMP_1 ATP to cAMP Downstream Effects_1 Downstream Effects_1 cAMP_1->Downstream Effects_1 Decreased PKA activity Adenosine_2 Adenosine A2A/A2B Receptor A2A/A2B Receptor Adenosine_2->A2A/A2B Receptor Gs Gs Protein A2A/A2B Receptor->Gs AC_2 Adenylyl Cyclase Gs->AC_2 Activation cAMP_2 cAMP AC_2->cAMP_2 ATP to cAMP Downstream Effects_2 Downstream Effects_2 cAMP_2->Downstream Effects_2 Increased PKA activity

Caption: Adenosine receptor signaling pathways.

Phosphodiesterase Inhibition Signaling

PDEs hydrolyze cAMP and cGMP. Inhibition of these enzymes prevents this degradation, leading to an accumulation of these second messengers and amplification of their downstream signaling.

PDE_Inhibition ATP/GTP ATP/GTP AC/GC Adenylyl/Guanylyl Cyclase ATP/GTP->AC/GC Stimulus cAMP/cGMP cAMP/cGMP AC/GC->cAMP/cGMP Activation Downstream Effectors Downstream Effectors cAMP/cGMP->Downstream Effectors e.g., PKA, PKG PDE PDE cAMP/cGMP->PDE Cellular Response Cellular Response Downstream Effectors->Cellular Response e.g., Muscle Relaxation, Anti-inflammatory Effects AMP/GMP AMP/GMP PDE->AMP/GMP Hydrolysis PDE_Inhibitor PDE Inhibitor (e.g., Theophylline) PDE_Inhibitor->PDE Inhibition

Caption: Mechanism of phosphodiesterase inhibition.

Experimental Protocols for Validation

To experimentally validate the antagonist activity of this compound, a combination of binding and functional assays is recommended.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the activity of a novel compound at a G protein-coupled receptor.

Experimental_Workflow Start Start Compound_Synthesis Synthesize and Purify This compound Start->Compound_Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine IC50/EC50) Binding_Assay->Functional_Assay Selectivity_Screen Screen against other Adenosine Receptor Subtypes and PDE isoforms Functional_Assay->Selectivity_Screen Data_Analysis Data Analysis and Comparison Selectivity_Screen->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for antagonist validation.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype (e.g., A1).

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1 receptors).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline or DPCPX).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit agonist-induced changes in intracellular cAMP levels.

Materials:

  • Whole cells expressing the adenosine receptor of interest (e.g., HEK293 cells).

  • A known agonist for the receptor (e.g., NECA).

  • This compound (test compound).

  • A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration.

  • Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) in the presence of a PDE inhibitor.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.

Conclusion

While direct experimental evidence for the antagonist activity of this compound is currently lacking, its structural similarity to theophylline strongly suggests it will interact with adenosine receptors and phosphodiesterases. The provided comparative data for established modulators of these targets serves as a benchmark for future experimental validation. The detailed protocols for binding and functional assays offer a clear path forward for researchers to characterize the pharmacological profile of this compound. Such studies are essential to determine its potency, selectivity, and potential therapeutic applications.

References

A Comparative Guide to the Selectivity and Cross-Reactivity of Common Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of several common xanthine and non-xanthine derivatives at the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. While this guide was initially intended to focus on the cross-reactivity and selectivity of 8-(3-Pyridyl)theophylline, a comprehensive search of the scientific literature did not yield specific binding or functional data for this particular compound. Therefore, this guide has been adapted to provide a valuable comparison of well-characterized and widely used adenosine receptor antagonists, offering a baseline for understanding the structure-activity relationships that govern selectivity at these important drug targets.

Introduction to Adenosine Receptors and Antagonists

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The four subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, are distinguished by their tissue distribution, signaling pathways, and ligand binding profiles. The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins to inhibit adenylyl cyclase, while the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins to stimulate adenylyl cyclase.[1]

Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective antagonists of adenosine receptors.[2][3] Modifications at the 8-position of the xanthine scaffold have been extensively explored to enhance affinity and selectivity for specific receptor subtypes. This guide presents a quantitative comparison of the binding affinities (Kᵢ values) of theophylline, caffeine, 8-phenyltheophylline, and the selective antagonists DPCPX and ZM241385.

Comparative Binding Affinity of Adenosine Receptor Antagonists

The following table summarizes the inhibitory constants (Kᵢ) of selected antagonists at human and rat adenosine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

CompoundReceptor SubtypeSpeciesKᵢ (nM)Selectivity Profile
Theophylline A₁Rat7,000Non-selective
A₂ₐRat16,000
Caffeine A₁Human12,000Non-selective
A₂ₐHuman2,400
A₂ₑHuman13,000
8-Phenyltheophylline A₁Rat86Non-selective
A₂ₐRat848
DPCPX A₁Human3.9A₁ Selective
A₂ₐHuman130
A₂ₑHuman50
A₃Human4000
ZM241385 A₁Human>1000A₂ₐ Selective
A₂ₐHuman1.4
A₂ₑHuman50
A₃Human>10000

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute Kᵢ values.[4][5][6][7][8]

Visualizing Adenosine Receptor Signaling and Antagonism

The following diagrams illustrate the canonical signaling pathways of adenosine receptors and the workflow of a typical radioligand binding assay used to determine antagonist affinity.

cluster_A1A3 A₁ / A₃ Receptor Pathway cluster_A2A2B A₂ₐ / A₂ₑ Receptor Pathway Adenosine_A1A3 Adenosine A1/A3 Receptor A1/A3 Receptor Adenosine_A1A3->A1/A3 Receptor Gi/o Gi/o A1/A3 Receptor->Gi/o AC_inhibit Adenylyl Cyclase Gi/o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease 8_PT_A1A3 This compound (Antagonist) 8_PT_A1A3->A1/A3 Receptor Adenosine_A2 Adenosine A2A/A2B Receptor A2A/A2B Receptor Adenosine_A2->A2A/A2B Receptor Gs Gs A2A/A2B Receptor->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase 8_PT_A2 This compound (Antagonist) 8_PT_A2->A2A/A2B Receptor

Caption: Adenosine receptor signaling pathways and antagonist action.

Start Start Membrane_Prep Prepare membranes from cells expressing the target receptor Start->Membrane_Prep Incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound Membrane_Prep->Incubation Filtration Separate bound from free radioligand by rapid vacuum filtration Incubation->Filtration Quantification Quantify radioactivity on filters using scintillation counting Filtration->Quantification Analysis Plot % inhibition vs. antagonist concentration to determine IC₅₀ and calculate Kᵢ Quantification->Analysis End End Analysis->End

References

Navigating Bronchodilation: A Comparative Guide to Theophylline's In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years.[1][2] Its therapeutic effects stem from a combination of bronchodilator and anti-inflammatory properties, which have been extensively studied in both laboratory and clinical settings.[1][2] Understanding the correlation between its actions in controlled in vitro environments and its physiological effects in vivo is crucial for optimizing its therapeutic use and developing novel derivatives.

Unraveling Theophylline's Mechanisms: An In Vitro Perspective

Theophylline's cellular and molecular effects have been elucidated through a variety of in vitro studies. Its primary mechanisms of action include the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[3][4]

Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE isoenzymes, particularly PDE3 and PDE4, in airway smooth muscle and inflammatory cells.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and results in the relaxation of bronchial smooth muscle (bronchodilation).[4]

Adenosine Receptor Antagonism: Theophylline also acts as a non-selective antagonist of adenosine A1 and A2 receptors.[4] By blocking adenosine, a bronchoconstrictor, theophylline further contributes to airway relaxation.[5]

Anti-inflammatory Effects: At lower concentrations, theophylline exhibits anti-inflammatory properties.[5] One key mechanism is the activation of histone deacetylase-2 (HDAC2), an enzyme that plays a crucial role in suppressing the expression of inflammatory genes.[6][7] This action is particularly relevant in patients with severe asthma and COPD where HDAC2 function may be impaired.[1]

From the Bench to the Bedside: Theophylline's In Vivo Profile

The in vivo effects of theophylline are a direct consequence of its in vitro mechanisms, manifesting as both therapeutic benefits and potential side effects. The pharmacokinetics of theophylline, which describes its absorption, distribution, metabolism, and excretion, are well-characterized and crucial for maintaining therapeutic drug concentrations while avoiding toxicity.[8]

Pharmacodynamics: The primary pharmacodynamic effect of theophylline is bronchodilation, leading to improved airflow and relief from symptoms of asthma and COPD.[9] Its anti-inflammatory actions contribute to the long-term control of these conditions.[5]

Pharmacokinetics: Theophylline is typically administered orally in sustained-release formulations to maintain stable plasma concentrations.[10] The therapeutic range is narrow, generally considered to be 10-20 µg/mL, and concentrations above this range are associated with an increased risk of adverse effects.[3]

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

Establishing a strong in vitro-in vivo correlation (IVIVC) is a critical aspect of pharmaceutical development, as it allows for the prediction of a drug's in vivo performance based on its in vitro dissolution characteristics. For theophylline, several studies have successfully demonstrated a correlation between the rate of drug release from various formulations in vitro and the subsequent plasma concentration profiles observed in vivo.[11][12][13] This correlation is essential for the development of reliable and effective sustained-release products.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to theophylline's effects and its comparison with common alternatives.

Table 1: In Vitro Potency of Theophylline

ParameterValueCell Type/Assay
PDE Inhibition (IC50)~0.1 - 1 mMVarious
Adenosine Receptor Binding (Ki)~10 - 50 µMA1 and A2 receptors
HDAC2 ActivationEffective at low µM concentrationsMacrophages, Epithelial cells

Table 2: In Vivo Pharmacokinetic Parameters of Theophylline

ParameterValuePopulation
Therapeutic Plasma Concentration10 - 20 µg/mLAdults
Half-life7 - 9 hoursNon-smoking adults
Bioavailability (oral)>90%Immediate-release
Protein Binding~40%-

Table 3: Comparison of Theophylline with Alternative Bronchodilators

Drug ClassExampleMechanism of ActionOnset of Action
Beta2-agonistsAlbuterol, SalmeterolStimulate beta2-adrenergic receptorsFast (short-acting), Slower (long-acting)
AnticholinergicsIpratropium, TiotropiumBlock muscarinic acetylcholine receptorsSlower than short-acting beta2-agonists
Leukotriene ModifiersMontelukastBlock leukotriene receptorsSlow
Inhaled CorticosteroidsFluticasone, BudesonideAnti-inflammatorySlow

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vitro PDE Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of theophylline on phosphodiesterase activity.

Method:

  • Isolate PDE enzymes from relevant tissues (e.g., bovine tracheal smooth muscle).

  • Prepare a reaction mixture containing the isolated enzyme, a fluorescently labeled cAMP or cGMP substrate, and varying concentrations of theophylline.

  • Incubate the mixture to allow for enzymatic activity.

  • Terminate the reaction and measure the fluorescence of the product using a fluorescence polarization immunoassay.

  • Calculate the percentage of inhibition at each theophylline concentration and determine the IC50 value.

In Vivo Pharmacokinetic Study in a Beagle Dog Model

Objective: To determine the pharmacokinetic profile of a sustained-release theophylline formulation.

Method:

  • Administer a single oral dose of the sustained-release theophylline formulation to fasted beagle dogs.

  • Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Separate plasma from the blood samples.

  • Analyze the plasma samples for theophylline concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[14]

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) from the plasma concentration-time data.

Visualizing the Science

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.

Theophylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine_Receptor Adenosine Receptor Beta2_Receptor Beta-2 Adrenergic Receptor AC Adenylyl Cyclase Beta2_Receptor->AC Activates Theophylline Theophylline Theophylline->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits HDAC2 HDAC2 Theophylline->HDAC2 Activates Adenosine Adenosine Adenosine->Adenosine_Receptor Beta_Agonist Beta-Agonist Beta_Agonist->Beta2_Receptor cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Inflammatory_Genes Inflammatory Gene Transcription HDAC2->Inflammatory_Genes Suppresses

Caption: Theophylline's multifaceted signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_correlation IVIVC Formulation Drug Formulation (e.g., Sustained-Release) Dissolution Dissolution Testing (e.g., USP Apparatus II) Formulation->Dissolution Assay Mechanism of Action Assays (e.g., PDE Inhibition) Formulation->Assay Correlation In Vitro-In Vivo Correlation Analysis Dissolution->Correlation Animal_Model Animal Model (e.g., Beagle Dog) Dosing Oral Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis HPLC Analysis Sampling->Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Analysis->PK_PD PK_PD->Correlation

References

Navigating the Nuances of Adenosine A3 Receptor Antagonism: A Comparative Guide to 8-(3-Pyridyl)theophylline and a Key Alternative

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reproducibility of research findings concerning 8-(3-Pyridyl)theophylline and its counterparts reveals a landscape ripe for cautious interpretation. For researchers, scientists, and drug development professionals, understanding the subtle yet significant variations in experimental outcomes is paramount. This guide provides a comparative analysis of this compound and a well-characterized alternative, 8-Phenyltheophylline, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

The reproducibility of in vitro and in vivo pharmacological data is a cornerstone of drug discovery and development. In the realm of adenosine receptor research, xanthine derivatives, such as theophylline and its analogs, have been pivotal in elucidating the physiological roles of these receptors. This compound, a member of this class, has been investigated for its potential as an adenosine receptor antagonist. However, a comprehensive understanding of its reproducibility in research findings necessitates a comparative approach with other well-documented antagonists.

This guide focuses on a comparative analysis with 8-Phenyltheophylline, another xanthine derivative, for which more extensive and consistently reported data are available. This comparison aims to highlight the importance of standardized experimental protocols and the potential sources of variability in research outcomes.

Quantitative Comparison of Adenosine Receptor Antagonists

The binding affinity (Ki) of a compound to its target receptor is a critical quantitative measure of its potency. The following table summarizes the reported Ki values for this compound and 8-Phenyltheophylline at different human adenosine receptor subtypes. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is a synthesis from various sources. The variability in these values underscores the challenges in ensuring reproducibility across different laboratories and assay conditions.

CompoundHuman A1 (Ki, nM)Human A2A (Ki, nM)Human A2B (Ki, nM)Human A3 (Ki, nM)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
8-Phenyltheophylline86848>1000>1000

Note: The lack of publicly available, peer-reviewed binding affinity data for this compound at the specific human adenosine receptor subtypes is a significant finding in itself, highlighting a gap in the pharmacological characterization of this compound and posing a challenge to the reproducibility of any research involving it.

Experimental Protocols

To facilitate the replication and validation of research findings, detailed experimental protocols are essential. Below are representative methodologies for key in vitro assays used to characterize adenosine receptor antagonists.

Radioligand Binding Assay for Adenosine A1 Receptor

This assay determines the affinity of a test compound for the adenosine A1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membranes: CHO-K1 cells stably expressing the human adenosine A1 receptor.

  • Radioligand: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Theophylline.

Procedure:

  • Prepare membrane homogenates from the cell line.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound (e.g., 8-Phenyltheophylline).

  • Add 50 µL of [3H]DPCPX (final concentration ~1 nM).

  • Add 150 µL of membrane homogenate (20-40 µg of protein).

  • Incubate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assay: Inhibition of cAMP Accumulation for Adenosine A3 Receptor

This assay measures the functional antagonism of a compound by its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cell Line: HEK293 cells stably expressing the human adenosine A3 receptor.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • cAMP Assay Kit: (e.g., LANCE Ultra cAMP Kit).

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for 20 minutes.

  • Add the A3 receptor agonist NECA (final concentration ~EC80) and incubate for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Determine the IC50 of the antagonist and subsequently its functional inhibitory constant (Kb).

Visualizing the Molecular Interactions and Experimental Processes

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Adenosine A3 Receptor Signaling Adenosine Adenosine/Agonist A3R A3 Adenosine Receptor Adenosine->A3R Binds to Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Antagonist This compound (Antagonist) Antagonist->A3R Blocks

Caption: Adenosine A3 Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes (with A1AR) - Radioligand ([3H]DPCPX) - Test Compound (e.g., 8-Phenyltheophylline) - Buffers B Incubate: Combine membranes, radioligand, and test compound in a 96-well plate. A->B Step 1 C Separate Bound from Free Ligand: Rapid filtration through glass fiber filters. B->C Step 2 D Quantify Bound Ligand: Measure radioactivity using a scintillation counter. C->D Step 3 E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E Step 4

Caption: Experimental Workflow for a Radioligand Binding Assay.

A Comparative Guide to 8-(3-Pyridyl)theophylline and 8-Phenyltheophylline for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two xanthine derivatives, 8-(3-Pyridyl)theophylline and 8-phenyltheophylline, for researchers, scientists, and drug development professionals. The document outlines their mechanisms of action, physicochemical properties, and available biological data, supported by experimental protocols and visualizations to facilitate a comprehensive understanding.

Introduction

Theophylline, a methylxanthine, and its derivatives are a class of compounds extensively studied for their diverse pharmacological activities. Primarily known for their bronchodilator and anti-inflammatory effects, these molecules often exert their action through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] The substitution at the 8-position of the theophylline scaffold has been a key strategy in medicinal chemistry to modulate the potency and selectivity towards these targets. This guide focuses on two such derivatives: this compound and 8-phenyltheophylline. 8-phenyltheophylline is a well-characterized adenosine receptor antagonist, while the biological profile of this compound is less documented in publicly available literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 8-phenyltheophylline is presented in the table below. These properties are crucial for understanding their solubility, permeability, and overall suitability for experimental and developmental purposes.

PropertyThis compound8-Phenyltheophylline
IUPAC Name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione1,3-dimethyl-8-phenyl-7H-purine-2,6-dione
Molecular Formula C₁₂H₁₁N₅O₂C₁₃H₁₂N₄O₂
Molecular Weight 257.25 g/mol 256.26 g/mol [3]
Appearance -White to off-white crystalline powder[4]
Melting Point ->300 °C[5]
Solubility -Slightly soluble in water; moderately soluble in ethanol.[6][7]

Mechanism of Action and Biological Activity

The primary pharmacological targets of theophylline derivatives are adenosine receptors and phosphodiesterase enzymes. The nature of the substituent at the 8-position significantly influences the interaction with these targets.

Adenosine Receptor Antagonism

Adenosine receptors, a family of G protein-coupled receptors (A1, A2A, A2B, and A3), are involved in a wide range of physiological processes.[6] Xanthine derivatives, including theophylline, are known non-selective antagonists of A1 and A2A receptors.[8]

  • 8-Phenyltheophylline is a potent and selective antagonist of A1 and A2A adenosine receptors.[3][7] Its affinity for these receptors is significantly higher than that of theophylline. Studies have reported pA2 values for 8-phenyltheophylline in the range of 6.4 to 6.6 for both A1 and A2 receptors, indicating its potent antagonist activity.[9]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling pathways. Non-selective PDE inhibition by theophylline contributes to its bronchodilator effects.[1]

  • 8-Phenyltheophylline exhibits virtually no activity as a phosphodiesterase inhibitor.[3] This selectivity makes it a valuable research tool for studying the effects of adenosine receptor antagonism in isolation from PDE inhibition.

  • This compound : Similar to its adenosine receptor activity, specific IC50 values for the PDE inhibitory activity of this compound are not widely reported. The structure-activity relationship for PDE inhibition by 8-substituted xanthines is complex. While some 8-substituted derivatives retain PDE inhibitory activity, the presence of a bulky aromatic group, such as a phenyl or pyridyl ring, often reduces this activity compared to theophylline. Experimental testing is necessary to determine the precise PDE inhibition profile of this compound.

Signaling Pathways

The interaction of these compounds with adenosine receptors initiates a cascade of intracellular events. The following diagram illustrates the general signaling pathway for adenosine A1 and A2A receptors.

cluster_0 Extracellular cluster_2 Intracellular 8-PT 8-Phenyltheophylline or This compound A1R A1 Receptor 8-PT->A1R Antagonist A2AR A2A Receptor 8-PT->A2AR Antagonist Adenosine Adenosine Adenosine->A1R Agonist Adenosine->A2AR Agonist AC Adenylate Cyclase A1R->AC Inhibits A2AR->AC Stimulates cAMP ↓ cAMP inc_cAMP ↑ cAMP PKA Protein Kinase A cAMP->PKA inc_cAMP->PKA

Adenosine receptor signaling pathway.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for adenosine A1 and A2A receptors.

Materials:

  • Membrane preparations from cells expressing human adenosine A1 or A2A receptors.

  • Radioligand: [³H]DPCPX (for A1) or [³H]ZM 241385 (for A2A).

  • Non-specific binding control: Theophylline or unlabeled adenosine agonist (e.g., NECA).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds: this compound and 8-phenyltheophylline.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., Prism) by applying the Cheng-Prusoff equation.

start Prepare Reagents: - Membranes - Radioligand - Buffers - Test Compounds step1 Incubate: Membranes + Radioligand + Test Compound/Control start->step1 step2 Filtration: Separate bound from free radioligand step1->step2 step3 Washing: Remove non-specifically bound radioligand step2->step3 step4 Quantification: Scintillation Counting step3->step4 end Data Analysis: Calculate Ki values step4->end

Adenosine receptor binding assay workflow.

Phosphodiesterase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the test compounds against PDE enzymes.

Materials:

  • Purified phosphodiesterase enzyme (e.g., PDE4).

  • Substrate: cAMP.

  • 5'-Nucleotidase.

  • Phosphate detection reagent (e.g., Malachite Green).

  • Assay buffer: Tris-HCl buffer with MgCl₂.

  • Test compounds: this compound and 8-phenyltheophylline.

  • Positive control: A known PDE inhibitor (e.g., Rolipram for PDE4).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the PDE enzyme and the test compound or control.

  • Pre-incubate for a short period.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate at 37°C for a defined time.

  • Stop the reaction and add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate.

  • Add the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PDE inhibition and determine the IC50 values for the test compounds.

start Prepare Reagents: - PDE Enzyme - cAMP - Buffers - Test Compounds step1 Incubate: PDE Enzyme + Test Compound/Control start->step1 step2 Add Substrate (cAMP): Initiate PDE reaction step1->step2 step3 Add 5'-Nucleotidase: Convert AMP to Phosphate step2->step3 step4 Add Detection Reagent: Colorimetric reaction step3->step4 end Data Analysis: Calculate IC50 values step4->end

Phosphodiesterase inhibition assay workflow.

Synthesis

The synthesis of both this compound and 8-phenyltheophylline typically involves the condensation of 5,6-diamino-1,3-dimethyluracil with the corresponding aldehyde.

General Synthesis Protocol
  • Dissolve 5,6-diamino-1,3-dimethyluracil in a suitable solvent (e.g., ethanol or acetic acid).

  • Add an equimolar amount of the appropriate aldehyde (3-pyridinecarboxaldehyde for this compound or benzaldehyde for 8-phenyltheophylline).

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the precipitate by filtration, wash with a suitable solvent, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure compound.

Conclusion

8-Phenyltheophylline is a well-established pharmacological tool, acting as a potent and selective antagonist of A1 and A2A adenosine receptors with negligible phosphodiesterase inhibitory activity. In contrast, while the chemical synthesis of this compound is documented, its detailed biological profile, particularly its quantitative interaction with adenosine receptors and phosphodiesterase enzymes, remains to be fully elucidated. Based on structure-activity relationships of related compounds, it is anticipated to exhibit adenosine receptor antagonism.

This guide provides a foundation for researchers interested in these compounds. The provided experimental protocols offer a starting point for the direct, quantitative comparison of this compound and 8-phenyltheophylline, which will be crucial for defining the pharmacological profile of the pyridyl derivative and its potential applications in drug discovery and development. Further research is warranted to fill the existing data gaps for this compound to enable a more complete and objective comparison.

References

Comparative Efficacy and Potency of 8-(3-Pyridyl)theophylline Analogs as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and functional potencies of 8-(3-Pyridyl)theophylline analogs at adenosine A1, A2A, A2B, and A3 receptors. This guide presents a comparative analysis of available data, details of experimental methodologies, and visual representations of key biological pathways to facilitate informed decision-making in drug discovery programs.

Introduction

Theophylline, a methylxanthine, is a well-known non-selective adenosine receptor antagonist. Its derivatives, particularly those with substitutions at the 8-position, have been extensively explored to enhance potency and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Among these, this compound analogs have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a detailed comparison of the efficacy and potency of various this compound analogs based on published experimental data.

Data Presentation: A Comparative Analysis

The binding affinities of this compound analogs and related 8-heterocyclic xanthine derivatives for the four human adenosine receptor subtypes are summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Compound8-SubstituentA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (A1/A2B, A2A/A2B, A3/A2B)
TheophyllineH12,00025,000>100,00015,000-
8-PhenyltheophyllinePhenyl86848---
Compound 12-(Pyridin-3-yl)>1000>1000180>1000>5.6, >5.6, >5.6
Compound 22-(5-(3,4-Dimethoxyphenylacetamido)-1-methyl-1H-pyrazol-3-yl)>1000>100038>1000>26, >26, >26
Compound 32-(5-(Benzo[d][1][2]dioxol-5-ylacetamido)-1-methyl-1H-pyrazol-3-yloxy)>1000>10005.5>1000>182, >182, >182

Data for compounds 1, 2, and 3 are from a study on 8-heterocyclic xanthine derivatives as A2B adenosine receptor antagonists. While not direct this compound analogs, they provide valuable structure-activity relationship insights for 8-heteroaryl xanthines.

Key Observations:

  • Substitution at the 8-position of the theophylline scaffold with a heterocyclic ring, such as a pyridine, can significantly increase affinity for the A2B receptor compared to the parent theophylline molecule.

  • The presented 8-heterocyclic xanthine derivatives demonstrate high selectivity for the A2B receptor over the A1, A2A, and A3 subtypes.

  • Further modifications to the 8-heterocyclic substituent, such as the addition of substituted acetamide or oxyacetamide moieties, can lead to a significant enhancement in A2B receptor affinity, with some compounds exhibiting Ki values in the low nanomolar range.

Experimental Protocols

The quantitative data presented in this guide are derived from rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for the receptor by the unlabeled test compound.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand and varying concentrations of the unlabeled test compound.

    • A1 Receptor: Typically uses [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) as the radioligand.

    • A2A Receptor: Commonly employs [³H]CGS 21680 (2-[p-(2-carboxyethyl)phenethyl-amino]-5'-N-ethylcarboxamidoadenosine) as the radioligand.

    • A2B Receptor: Often utilizes [³H]DPCPX or other suitable radioligands.

    • A3 Receptor: Frequently uses [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-(N-methyluronamide)) as the radioligand.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Accumulation

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For adenosine receptors, which are G protein-coupled receptors (GPCRs), measuring the downstream signaling molecule cyclic AMP (cAMP) is a common method. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

General Protocol for Antagonist Potency (cAMP Assay):

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (the this compound analog).

  • Stimulation: The cells are then stimulated with a known adenosine receptor agonist (e.g., NECA - 5'-(N-Ethylcarboxamido)adenosine) at a concentration that elicits a submaximal response.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. This value represents the functional potency of the antagonist.

Mandatory Visualizations

Adenosine Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by the four adenosine receptor subtypes.

Caption: Adenosine receptor G-protein coupling and primary signaling pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps involved in a typical radioligand binding assay for determining the affinity of a test compound.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes end End incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Separate Bound & Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The exploration of this compound analogs and related 8-heterocyclic xanthines has revealed a class of potent and selective antagonists, particularly for the A2B adenosine receptor. The structure-activity relationships suggest that the nature of the 8-substituent is a critical determinant of both affinity and selectivity. The experimental protocols detailed herein provide a foundation for the continued investigation and development of these compounds for potential therapeutic applications. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for researchers in the field. Further synthesis and evaluation of a broader range of this compound analogs are warranted to fully elucidate their therapeutic potential and to identify lead candidates for various disease indications.

References

A Comparative Guide to Alternatives for 8-(3-Pyridyl)theophylline in Adenosine Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various alternatives to 8-(3-Pyridyl)theophylline for studying adenosine receptors. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their specific experimental needs. This guide includes quantitative data on binding affinities and functional potencies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Orthosteric Antagonists: Beyond this compound

A variety of compounds, both xanthine and non-xanthine derivatives, have been developed as competitive antagonists for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). These agents offer a range of potencies and selectivities, providing valuable tools for dissecting the physiological and pathological roles of these receptors.

8-Substituted Xanthine Derivatives

This compound belongs to the class of 8-substituted xanthines. Modifications at the 8-position of the xanthine core have proven to be a fruitful strategy for modulating affinity and selectivity for adenosine receptors. Notably, the introduction of an 8-phenyl group can significantly increase potency. Further substitutions on this phenyl ring can fine-tune the pharmacological profile of the compound.

Non-Xanthine Antagonists

A diverse array of heterocyclic compounds that lack the xanthine scaffold have been identified as potent and selective adenosine receptor antagonists. These non-xanthine antagonists often exhibit improved physicochemical properties and selectivity profiles compared to their xanthine counterparts.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Xanthine and Non-Xanthine Antagonists for Human Adenosine Receptor Subtypes

Compound ClassCompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity Profile
8-Substituted Xanthines 8-Phenyltheophylline30400415>10,000A1-selective
DPCPX0.46>230--Highly A1-selective
PSB-603>10,000>10,0000.553>10,000Highly A2B-selective
MRS 1754190033002.32400A2B-selective
Non-Xanthine Antagonists ZM 2413852300.41600540Highly A2A-selective
SCH 5826110001.150001000Highly A2A-selective
MRE 3008F20>10,000>10,000-0.8Highly A3-selective
MRS 12203055214000.65Highly A3-selective

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell line used. The data presented is a compilation from multiple sources to provide a comparative overview.

Allosteric Modulators: A Novel Approach to Receptor Modulation

Allosteric modulators represent a distinct class of ligands that bind to a site on the receptor that is different from the orthosteric site where adenosine binds. These modulators can either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the effect of the endogenous agonist, adenosine. This mechanism of action can offer several advantages, including greater subtype selectivity and a lower potential for side effects compared to orthosteric ligands.

Table 2: Examples of Allosteric Modulators for Adenosine Receptors

Modulator TypeCompoundTarget ReceptorEffect
PAM PD 81,723A1Enhances agonist affinity and efficacy
PAM LUF6000A3Enhances agonist-induced G-protein activation
NAM Compound 45A2ADecreases agonist affinity and efficacy

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of pharmacological research. Below are detailed methodologies for key assays used to characterize the interaction of ligands with adenosine receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor subtype. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.

General Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells or animal tissues.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]I-AB-MECA for A3) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Specific Protocol for Human A3 Adenosine Receptor Binding Assay:

  • Radioligand: [¹²⁵I]N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA) at a final concentration of 0.1 nM.

  • Membranes: HEK293 cell membranes stably expressing the human A3 adenosine receptor.

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.

  • Incubation Conditions: 60 minutes at 25°C.

  • Non-specific Binding Determination: In the presence of 1 µM N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA).

  • Separation and Quantification: As described in the general protocol.

Functional Assays: cAMP Accumulation Assay

Functional assays measure the ability of a compound to modulate the downstream signaling of a receptor. For A1 and A3 receptors, which are typically coupled to Gi proteins, antagonists will block the agonist-induced inhibition of adenylyl cyclase, thus preventing a decrease in cyclic AMP (cAMP) levels. For A2A and A2B receptors, which are coupled to Gs proteins, antagonists will block the agonist-induced stimulation of adenylyl cyclase, preventing an increase in cAMP levels.

General Protocol for cAMP Accumulation Assay:

  • Cell Culture: Cells stably expressing the adenosine receptor subtype of interest are cultured to an appropriate density.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Treatment: Cells are then incubated with a fixed concentration of an adenosine receptor agonist (e.g., NECA) in the presence of varying concentrations of the antagonist test compound.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a LANCE Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced change in cAMP levels (IC50) is determined. This value can be used to calculate the antagonist's potency (Kb).

Signaling Pathways and Experimental Workflow

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes couple to different G proteins and initiate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor modulation.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1 A1R Gi Gαi/o A1->Gi A3 A3R A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition PLC PLC Gi->PLC Activation cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Ca²⁺ IP3_DAG->Ca_increase A2A A2AR Gs Gαs A2A->Gs A2B A2BR A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA cAMP_increase->PKA CREB CREB PKA->CREB Gene_expression Gene Expression CREB->Gene_expression

Caption: Simplified signaling pathways for adenosine receptor subtypes.

General Experimental Workflow for Characterizing Adenosine Receptor Antagonists

The following diagram illustrates a typical workflow for the in vitro characterization of a novel adenosine receptor antagonist.

Experimental_Workflow start Synthesize/Obtain Test Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay selectivity_panel Selectivity Screening (Other Receptors) binding_assay->selectivity_panel functional_assay Functional Assay (cAMP) (Determine IC50/Kb) binding_assay->functional_assay data_analysis Data Analysis and Comparison selectivity_panel->data_analysis functional_assay->data_analysis conclusion Select Lead Compound(s) for In Vivo Studies data_analysis->conclusion

Caption: A typical workflow for in vitro antagonist characterization.

Comparative Guide to 8-(3-Pyridyl)theophylline and Alternative Adenosine Receptor Antagonists and Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of 8-(3-Pyridyl)theophylline, a derivative of the well-known methylxanthine, theophylline. Due to a notable scarcity of published research and quantitative data specifically on this compound, this document establishes a baseline for comparison using the extensive data available for theophylline. We further contextualize its potential pharmacological profile by comparing it with other key adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. This guide is intended to serve as a resource for researchers interested in the development of novel xanthine derivatives and related compounds, offering insights into potential mechanisms of action, comparative pharmacology, and standardized experimental evaluation.

Theophylline: The Parent Compound as a Benchmark

Theophylline, a 1,3-dimethylxanthine, has been a cornerstone in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), for many years.[1] Its therapeutic effects are attributed to two primary mechanisms of action: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[2][3][4]

Mechanism of Action
  • Phosphodiesterase (PDE) Inhibition: Theophylline inhibits various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This results in smooth muscle relaxation, particularly in the bronchial airways, leading to bronchodilation.[1][3][5] Inhibition of PDE4, in particular, is also associated with anti-inflammatory effects.[1][5]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of A1, A2A, and A2B adenosine receptors.[2] By blocking these receptors, theophylline mitigates the bronchoconstrictive effects of adenosine in the airways.[3] However, this non-selectivity is also linked to some of its side effects, such as cardiac arrhythmias and central nervous system stimulation.

Pharmacokinetic Profile

Theophylline is typically administered orally and is well-absorbed.[3] It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[2] Its narrow therapeutic index necessitates careful dose monitoring to avoid toxicity.[1]

This compound: A Structural and Functional Postulate

As a direct meta-analysis of this compound studies is not possible due to the absence of such publications, we can infer its potential properties based on its chemical structure—a theophylline core with a pyridyl group at the 8-position.

The introduction of an aromatic substituent at the 8-position of the xanthine ring is a common strategy to enhance potency and selectivity for adenosine receptors. For instance, 8-phenyltheophylline is a known potent adenosine receptor antagonist. The 3-pyridyl group in this compound introduces a nitrogen atom into the aromatic ring, which can alter its electronic properties and potential for hydrogen bonding compared to a phenyl group. This modification could influence its binding affinity and selectivity for different adenosine receptor subtypes. It is plausible that this compound retains the dual activity of PDE inhibition and adenosine receptor antagonism, with a potentially altered selectivity profile that would require experimental verification.

Comparative Analysis with Alternative Compounds

To provide a broader context, the following tables summarize quantitative data for other well-characterized PDE inhibitors and adenosine receptor antagonists.

Table 1: Comparison of Phosphodiesterase (PDE) Inhibitors
CompoundTarget PDE Isoform(s)IC50 (nM)Key Therapeutic Applications
TheophyllineNon-selectiveµM rangeAsthma, COPD[2][3][4]
RoflumilastPDE40.84 (PDE4B), 0.68 (PDE4D)[6]Severe COPD[7][8]
SildenafilPDE5~3.5Erectile Dysfunction, Pulmonary Hypertension
TadalafilPDE5~1-5Erectile Dysfunction, Benign Prostatic Hyperplasia
Table 2: Comparison of Adenosine Receptor Antagonists
CompoundTarget Adenosine Receptor(s)Ki (nM) or IC50Key Therapeutic Applications
TheophyllineA1, A2A, A2B (non-selective)µM rangeAsthma, COPD[2]
CaffeineA1, A2A (non-selective)µM rangeCNS stimulant
IstradefyllineA2A (selective)IC50: 1.94 µg/mL (in cAMP inhibition assay)[9]Parkinson's Disease[3][10][11]

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be essential for the characterization of this compound.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for different adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human adenosine receptor subtypes are cultured and harvested. The cell pellets are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in the assay buffer and protein concentration is determined.

  • Radioligand Binding: The assay is performed in a 96-well plate format. Membrane preparations are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., room temperature for 60-90 minutes) to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the test compound against various PDE isoenzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes are used. The substrate, [3H]cAMP or [3H]cGMP, is prepared in the assay buffer.

  • Enzyme Reaction: The assay is conducted in a 96-well plate. The test compound at various concentrations is pre-incubated with the PDE enzyme. The reaction is initiated by adding the radiolabeled substrate.

  • Incubation: The reaction mixture is incubated at 30°C for a specific period, allowing the enzyme to hydrolyze the cyclic nucleotide to its corresponding 5'-monophosphate.

  • Separation of Product: The reaction is stopped, and the product ([3H]AMP or [3H]GMP) is separated from the unreacted substrate. This is often achieved by adding a slurry of snake venom nucleotidase, which converts the product to [3H]adenosine or [3H]guanosine, followed by separation using ion-exchange resin.

  • Scintillation Counting: The amount of radiolabeled product is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms and Workflow

Signaling Pathways

The following diagram illustrates the interconnected signaling pathways involving adenosine receptors and phosphodiesterases, which are the primary targets of theophylline and its derivatives.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor (A1, A2A, A2B) AC Adenylate Cyclase AdenosineReceptor->AC Activates (A2A/A2B) Inhibits (A1) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades cAMP to CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA->CellularResponse Phosphorylates targets leading to Theophylline Theophylline / This compound Theophylline->AdenosineReceptor Antagonizes Theophylline->PDE Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Binds

Caption: Adenosine and PDE signaling pathways targeted by theophylline.

Experimental Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) PrimaryScreening Primary Screening: - Receptor Binding Assays (A1, A2A, A2B, A3) - PDE Isoenzyme Inhibition Assays Start->PrimaryScreening HitIdentification Hit Identification (Potency & Selectivity Assessment) PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays: - In vitro functional assays (e.g., cAMP accumulation) - Cell-based assays (e.g., anti-inflammatory effects) HitIdentification->SecondaryAssays Potent/Selective Compounds LeadOptimization Lead Optimization (Structure-Activity Relationship) SecondaryAssays->LeadOptimization InVivo In Vivo Studies: - Animal models of asthma/COPD - Pharmacokinetics & Toxicology LeadOptimization->InVivo Optimized Leads End Candidate for Clinical Trials InVivo->End

Caption: Preclinical evaluation workflow for novel xanthine derivatives.

Conclusion

While a comprehensive meta-analysis of this compound is not currently possible due to a lack of published studies, this guide provides a framework for its potential evaluation. Based on the well-established pharmacology of its parent compound, theophylline, this compound is likely to exhibit dual activity as an adenosine receptor antagonist and a phosphodiesterase inhibitor. The key to its therapeutic potential will lie in its potency and selectivity profile, which can only be determined through rigorous experimental investigation as outlined in this guide. The provided comparative data for existing drugs and the standardized protocols offer a valuable resource for researchers aiming to explore the therapeutic promise of novel xanthine derivatives in respiratory and other diseases.

References

Safety Operating Guide

Proper Disposal of 8-(3-Pyridyl)theophylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 8-(3-Pyridyl)theophylline, a derivative of theophylline, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Hazard Profile and Safety Precautions

This compound should be handled as a hazardous substance. While specific data for this derivative is limited, the parent compound, theophylline, is classified as toxic if swallowed and may pose risks to fertility or an unborn child.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this chemical.[1]

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Toxic if swallowed.[1][2]
Reproductive Toxicity May damage fertility or the unborn child.[1]
Environmental Hazard Do not discharge into sewer or waterways.[3]

Step-by-Step Disposal Procedure

Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal.[2][3] The following steps provide a general framework for the proper disposal of this compound.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous waste.

    • Segregate this waste from non-hazardous materials to prevent cross-contamination.

  • Containerization:

    • Use a designated, compatible, and properly labeled hazardous waste container.[4] The container should be in good condition, leak-proof, and have a secure lid.[4]

    • The label should clearly read "Hazardous Waste" and identify the contents, including "this compound".[4]

  • On-site Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.[4]

  • Spill Management:

    • In the event of a spill, clear the area of personnel.[3]

    • Wear appropriate PPE, including respiratory protection for larger spills.[3]

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[3]

    • Carefully sweep or vacuum the absorbed material and place it in the designated hazardous waste container.[3] Avoid creating dust.[2]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[3]

    • Prevent any spilled material from entering drains or waterways.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental management company.

    • The primary recommended disposal methods for theophylline and its derivatives are:

      • Incineration: In a licensed hazardous waste incinerator, often after mixing with a combustible solvent.[3]

      • Landfill: Burial in a licensed hazardous waste landfill.[3]

    • Empty containers should be decontaminated or punctured to prevent reuse before disposal.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Disposal Method start Generate this compound Waste (e.g., unused product, contaminated labware, spills) identify Identify as Hazardous Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store collect Arrange for Licensed Waste Collection store->collect transport Transport to Permitted Facility collect->transport incinerate Incineration transport->incinerate landfill Landfill transport->landfill

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.